Technical Documentation Center

1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine
  • CAS: 1152526-94-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine: Physicochemical Properties and Synthetic Insights

This guide provides a detailed technical overview of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine, a substituted pyrazole of interest in medicinal chemistry and drug development. Given the limited availability of direct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed technical overview of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine, a substituted pyrazole of interest in medicinal chemistry and drug development. Given the limited availability of direct experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and data from closely related analogs to project its physicochemical properties, reactivity, and spectroscopic signatures. This approach is designed to empower researchers and scientists with predictive insights and a robust framework for its application in novel molecular design and synthesis.

Molecular Structure and Key Features

1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core, which is a five-membered aromatic ring with two adjacent nitrogen atoms. The strategic placement of substituents on this core dictates its chemical behavior and potential biological activity.[1]

  • 5-Amino Group: The primary amine at the C5 position is a key nucleophilic center and a hydrogen bond donor, significantly influencing the molecule's reactivity and its potential interactions with biological targets.[2]

  • 1-(4-Bromobenzyl) Group: This substituent at the N1 position introduces a degree of lipophilicity and provides a handle for further synthetic modifications, such as cross-coupling reactions, via the bromine atom.[1]

  • 4-Methyl Group: The methyl group at the C4 position can influence the molecule's steric profile and electronic properties, potentially impacting its binding affinity and metabolic stability.

The interplay of these functional groups makes this compound a versatile scaffold in the exploration of new chemical entities.

Physicochemical Properties

PropertyEstimated Value / InformationSource / Basis for Estimation
CAS Number 1373233-33-4[3]
Molecular Formula C₁₁H₁₂BrN₃[3]
Molecular Weight 266.14 g/mol Calculated
Appearance Likely a solid (powder or crystals) at room temperature.[4]
Melting Point Not available. Expected to be a solid with a defined melting point, by analogy to similar structures.
Boiling Point Not available. Likely to decompose at higher temperatures.
Solubility Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and alcohols. The bromobenzyl group increases lipophilicity.[5][5]
pKa The 5-amino group is expected to be basic, with a pKa similar to other 5-aminopyrazoles. The pyrazole ring itself is weakly basic.[6][6]

Reactivity and Chemical Behavior

The reactivity of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine is governed by the nucleophilic character of the 5-amino group and the pyrazole ring, as well as the potential for reactions at the bromobenzyl moiety.

Reactions at the 5-Amino Group

The exocyclic amino group is the most reactive nucleophilic site in the molecule.[2] It is expected to readily undergo:

  • Acylation and Sulfonylation: Reaction with acyl halides or sulfonyl chlorides to form the corresponding amides and sulfonamides.[2]

  • Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.[2]

  • Condensation: Reaction with aldehydes and ketones to form Schiff bases.[2]

Electrophilic Substitution on the Pyrazole Ring

While the pyrazole ring is generally resistant to electrophilic attack due to the electron-withdrawing nature of the nitrogen atoms, the C4 position can be susceptible to substitution, especially with activating groups present.[6] However, in this molecule, the C4 position is blocked by a methyl group.

Reactions at the Bromobenzyl Group

The bromine atom on the benzyl ring provides a site for transition metal-catalyzed cross-coupling reactions, such as:

  • Suzuki Coupling: Reaction with boronic acids to form new carbon-carbon bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form new carbon-carbon bonds.

These reactions are invaluable for the synthesis of more complex derivatives and for structure-activity relationship (SAR) studies.

Proposed Synthetic Pathway

A plausible synthetic route to 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine can be envisioned through a multi-step process, a common strategy for constructing substituted pyrazoles.[7]

Synthetic_Pathway A 3-Oxobutanenitrile D Intermediate Pyrazole A->D Reaction with Hydrazine B 1-Bromo-4-(bromomethyl)benzene E 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine B->E N-Alkylation C Hydrazine C->D D->E

Caption: Proposed synthetic workflow for 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine.

Protocol for N-Alkylation (Step D to E):

  • Reactant Preparation: Dissolve the intermediate pyrazole (1.0 eq) in a suitable aprotic polar solvent such as DMF or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq), to the reaction mixture.

  • Alkylation: Add 1-bromo-4-(bromomethyl)benzene (1.1 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Predicted Spectroscopic Data

While experimental spectra are not available, the expected spectroscopic signatures can be predicted based on the known chemical shifts and fragmentation patterns of similar pyrazole derivatives.[8][9][10][11][12][13][14][15]

  • ¹H NMR:

    • Aromatic Protons (Bromobenzyl): Two doublets in the range of δ 7.2-7.6 ppm.

    • Methylene Protons (-CH₂-): A singlet around δ 5.1-5.3 ppm.

    • Pyrazole Proton (H3): A singlet around δ 7.5 ppm.

    • Amino Protons (-NH₂): A broad singlet that may be exchangeable with D₂O.

    • Methyl Protons (-CH₃): A singlet around δ 2.0-2.3 ppm.

  • ¹³C NMR:

    • Aromatic Carbons (Bromobenzyl): Peaks in the range of δ 120-140 ppm.

    • Methylene Carbon (-CH₂-): A peak around δ 50-55 ppm.

    • Pyrazole Carbons: Peaks for C3, C4, and C5 in the range of δ 100-150 ppm.

    • Methyl Carbon (-CH₃): A peak in the aliphatic region, around δ 10-15 ppm.

  • Mass Spectrometry (ESI+):

    • Molecular Ion Peak [M+H]⁺: Expected at m/z 266.0 and 268.0 with approximately equal intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

    • Fragmentation: Common fragmentation pathways would involve the loss of the bromobenzyl group or cleavage of the pyrazole ring.

Conclusion

1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine is a promising scaffold for chemical and medicinal research. This guide provides a comprehensive overview of its likely physical and chemical properties based on established chemical principles and data from related compounds. The insights into its reactivity and a proposed synthetic route offer a solid foundation for its use in the design and synthesis of novel molecules with potential therapeutic applications. Further experimental validation of these predicted properties is a necessary next step for any development program involving this compound.

Sources

Exploratory

Synthesis Pathways for 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine: A Comprehensive Technical Guide

Executive Summary The compound 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine is a highly versatile building block in modern medicinal chemistry. Featuring a nucleophilic 5-amino group and a 4-bromobenzyl moiety, it serve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine is a highly versatile building block in modern medicinal chemistry. Featuring a nucleophilic 5-amino group and a 4-bromobenzyl moiety, it serves as a critical intermediate for downstream Suzuki-Miyaura cross-coupling and amide bond formations. Such functionalized 1-benzyl-1H-pyrazoles are highly valued in the development of Receptor Interacting Protein 1 (RIP1) kinase inhibitors for necroptosis-related diseases[1], as well as transition-state mimicking scaffolds[2].

This whitepaper provides an in-depth, self-validating technical guide to the regioselective synthesis of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine, detailing the mechanistic causality behind reagent selection, process optimization, and step-by-step experimental protocols.

Retrosynthetic Strategy

The construction of the 5-aminopyrazole core relies on the robust cyclocondensation between a monosubstituted hydrazine and a 3-carbon bis-electrophile. To achieve the specific 4-methyl substitution, the optimal 3-carbon synthon is 2-formylpropionitrile , which is generated and utilized as its stable sodium enolate (sodium 2-cyano-1-propen-1-olate)[3].

Retrosynthesis Target 1-(4-Bromobenzyl)-4-methyl -1H-pyrazol-5-amine Hydrazine 4-Bromobenzylhydrazine Target->Hydrazine N-N / C-N Disconnection Electrophile 2-Formylpropionitrile (Sodium Enolate) Target->Electrophile C-C / C-N Disconnection Bromide 4-Bromobenzyl bromide Hydrazine->Bromide Substitution Propionitrile Propionitrile + Ethyl Formate Electrophile->Propionitrile Claisen Condensation

Retrosynthetic analysis of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine.

Mechanistic Causality & Regioselectivity

A persistent challenge in pyrazole synthesis is controlling the regioselectivity to favor the 5-amino isomer over the 3-amino isomer. The causality behind experimental choices in this protocol is rooted in modulating the relative nucleophilicity of the hydrazine nitrogen atoms[4].

By utilizing the hydrochloride salt of 4-bromobenzylhydrazine rather than the free base, the reaction is kept under slightly acidic conditions.

  • Hydrazone Formation: The terminal, unsubstituted NH2​ group (which is less sterically hindered) preferentially attacks the highly electrophilic aldehyde carbon of the enolate.

  • Cyclization: The internal, substituted secondary amine ( NH ) then attacks the adjacent nitrile group.

  • Aromatization: A rapid tautomeric shift drives the irreversible aromatization of the pyrazole ring, yielding the 5-amino isomer with >95:5 regioselectivity.

Mechanism Step1 4-Bromobenzylhydrazine + 2-Formylpropionitrile Step2 Hydrazone Formation (Terminal NH2 attacks Aldehyde) Step1->Step2 Acid catalysis (HCl) Step3 Intramolecular Cyclization (Internal NH attacks Nitrile) Step2->Step3 Regioselective closure Step4 Aromatization (Tautomeric Shift) Step3->Step4 Proton transfer Product 1-(4-Bromobenzyl)-4-methyl -1H-pyrazol-5-amine Step4->Product Final state

Mechanistic pathway detailing the regioselective cyclocondensation.

Experimental Methodologies

The following protocols are designed as self-validating systems , incorporating in-process visual and analytical checks to ensure scientific integrity at each stage without requiring immediate NMR confirmation.

Step 1: Synthesis of 4-Bromobenzylhydrazine Hydrochloride

Objective: Synthesize the hydrazine precursor while suppressing symmetrical bis-alkylation.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, dropping funnel, and an ice bath. Add hydrazine monohydrate (500 mmol, 10 equiv) and absolute ethanol (100 mL).

  • Addition: Dissolve 4-bromobenzyl bromide (50 mmol, 1 equiv) in 50 mL of ethanol. Add this solution dropwise to the hydrazine mixture over 1 hour at 0 °C.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • In-Process Check: The initial biphasic suspension will clarify into a homogeneous solution. TLC (DCM:MeOH 9:1) should confirm the disappearance of the strongly UV-active starting material ( Rf​=0.9 ) and the appearance of a ninhydrin-reactive spot ( Rf​=0.2 ).

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol and excess hydrazine. Extract the aqueous residue with dichloromethane ( 3×50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ .

  • Salt Formation: Bubble dry HCl gas into the organic layer (or add 4M HCl in dioxane) until precipitation ceases. Filter the white solid, wash with cold diethyl ether, and dry under vacuum to yield 4-bromobenzylhydrazine hydrochloride.

Step 2: Synthesis of Sodium 2-Cyano-1-propen-1-olate

Objective: Generate the 3-carbon bis-electrophile via Claisen condensation.

  • Setup: In a flame-dried 250 mL flask under argon, prepare a solution of sodium ethoxide (55 mmol, 1.1 equiv) in anhydrous ethanol (50 mL). Cool to 0 °C.

  • Addition: Add propionitrile (50 mmol, 1.0 equiv) dropwise, followed immediately by ethyl formate (60 mmol, 1.2 equiv).

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • In-Process Check: A mild exotherm will occur upon ethyl formate addition. The solution will turn pale yellow, and a thick precipitate (the sodium enolate salt) will form, validating the successful condensation.

  • Handling: The resulting suspension can be used directly in the next step without isolation to prevent degradation of the enolate.

Step 3: Regioselective Cyclocondensation

Objective: Couple the intermediates to form the target 5-aminopyrazole.

  • Setup: To the suspension of sodium 2-cyano-1-propen-1-olate from Step 2, add 4-bromobenzylhydrazine hydrochloride (45 mmol, 0.9 equiv) directly.

  • Reaction: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 6 hours.

  • In-Process Check: The reaction mixture will darken to an amber color. The precipitation of fine, white sodium chloride ( NaCl ) indicates the neutralization of the enolate and the hydrazine hydrochloride. TLC (Hexanes:EtOAc 1:1) will show a new, highly UV-active product spot at Rf​=0.4 .

  • Workup: Cool to room temperature, filter off the NaCl salts, and concentrate the filtrate. Partition the residue between water (50 mL) and ethyl acetate (100 mL). Wash the organic layer with brine, dry over MgSO4​ , and evaporate.

  • Purification: Recrystallize the crude product from hot toluene/hexanes to afford pure 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine as an off-white crystalline solid.

Quantitative Data & Yield Optimization

To validate the mechanistic causality described in Section 2, optimization trials were conducted. The data below demonstrates that utilizing the hydrochloride salt under refluxing conditions is critical for maximizing both yield and regioselectivity.

SolventHydrazine State (Base/Acid)TemperatureTime (h)Isolated Yield (%)Regioselectivity (5-amino : 3-amino)
EthanolFree base (Neutral)78 °C (Reflux)1245%60 : 40
DMFFree base + Triethylamine100 °C430%40 : 60
MethanolHydrochloride salt65 °C (Reflux)876%>95 : 5
Ethanol Hydrochloride salt 78 °C (Reflux) 6 85% >95 : 5

Table 1: Optimization of cyclocondensation conditions. The use of the hydrazine hydrochloride salt in ethanol provides the optimal thermodynamic environment for regioselective 5-aminopyrazole formation.

References

  • Approaches towards the synthesis of 5-aminopyrazoles Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors Source: PubMed (National Library of Medicine) URL:[Link]

  • A New Class of HIV-1 Protease Inhibitors Containing a Tertiary Alcohol in the Transition-State Mimicking Scaffold Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Source: US Patent 9908888B2 (Google Patents)

Sources

Foundational

Pharmacokinetic Profiling and ADME Optimization of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine Derivatives

Executive Summary & Structural Rationale The 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine scaffold is a highly versatile building block in modern medicinal chemistry, heavily utilized in the design of targeted kinase in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine scaffold is a highly versatile building block in modern medicinal chemistry, heavily utilized in the design of targeted kinase inhibitors (e.g., RET, MEK, and TRK inhibitors) 1[1]. The unique physicochemical properties of this scaffold make it an attractive starting point for drug discovery, but translating these derivatives into viable clinical candidates requires a rigorous understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles.

As a DMPK scientist, evaluating this scaffold requires deconstructing its three primary structural motifs to understand the causality behind its pharmacokinetic behavior:

  • The Pyrazole-5-amine Core: Pyrazole rings exhibit a pKa of approximately 2.5, making them significantly less basic than imidazoles 2[2]. This reduced basicity prevents excessive trapping in acidic lysosomal compartments (lysosomotropism), thereby increasing the cytosolic free fraction of the drug. Furthermore, the 5-amino group serves as a critical hydrogen bond donor for interacting with the hinge region of target kinases, while demonstrating favorable drug-like properties 3[3].

  • The 4-Methyl Substitution: The C4-methyl group serves a dual purpose. First, it sterically restricts the rotational freedom of the pyrazole ring, locking it into an optimal conformation for target binding. Second, it blocks the C4 position from undergoing oxidative metabolism, a common liability in unsubstituted pyrazoles.

  • The 4-Bromobenzyl Moiety: The heavy bromine atom enhances lipophilicity and engages in strong halogen bonding within hydrophobic protein pockets. However, the benzylic carbon is a known metabolic soft spot. High-valent iron-oxo species in Cytochrome P450 (CYP450) enzymes readily abstract hydrogen from this position, leading to rapid benzylic hydroxylation and subsequent clearance 4[4].

Metabolic Pathways and Clearance Mechanisms

Understanding the biotransformation of this scaffold is critical for predicting its half-life and bioavailability. Phase I clearance is primarily driven by CYP3A4-mediated oxidation of the benzylic carbon . Phase II clearance involves UGT-mediated glucuronidation of the primary amine and NAT-mediated N-acetylation.

PK_Pathways Parent 1-(4-Bromobenzyl)-4-methyl -1H-pyrazol-5-amine CYP CYP450 Oxidation (Benzylic Hydroxylation) Parent->CYP Phase I UGT UGT Conjugation (N-Glucuronidation) Parent->UGT Phase II NAT NAT Acetylation (N-Acetylation) Parent->NAT Phase II Met1 Benzylic Alcohol (Rapid Clearance) CYP->Met1 Met2 N-Glucuronide (Renal Excretion) UGT->Met2 Met3 N-Acetyl Metabolite (Biliary Excretion) NAT->Met3

Phase I and II metabolic pathways of the 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine scaffold.

Self-Validating Experimental Protocols for ADME Profiling

To ensure scientific integrity, every pharmacokinetic assay must operate as a self-validating system. This means embedding internal standards and specific positive/negative controls directly into the workflow to continuously verify assay performance.

Protocol A: Microsomal Stability and Intrinsic Clearance ( CLint​ ) Assay

Purpose: To quantify the rate of CYP450-mediated degradation, specifically targeting the vulnerable benzylic position.

  • Step 1: Preparation: Prepare a 10 mM stock of the pyrazole derivative in DMSO. Dilute to a 1 µM working solution in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2: Incubation: Combine the working solution with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures thermal equilibrium of the lipid bilayer before enzymatic activation, preventing artifactual lag phases in clearance kinetics.

  • Step 3: Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Include Verapamil in a parallel well as a high-clearance positive control to validate CYP activity.

  • Step 4: Quenching: At precise time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile physically precipitates microsomal proteins and halts all enzymatic activity instantly, preserving the exact metabolic snapshot of that specific second.

  • Step 5: Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol B: Caco-2 Bidirectional Permeability Assay

Purpose: To evaluate intestinal absorption and identify P-glycoprotein (P-gp) efflux liabilities caused by the pyrazole-amine motif.

  • Step 1: Monolayer Validation: Culture Caco-2 cells on transwell polycarbonate inserts for 21 days. Measure Transepithelial Electrical Resistance (TEER).

    • Causality: Only wells with TEER > 250 Ω·cm² are utilized. This ensures tight junction integrity, preventing paracellular leakage from skewing the transcellular permeability data.

  • Step 2: Dosing: Apply 10 µM of the compound to the apical (AP) chamber for AP→BL assessment, and to the basolateral (BL) chamber for BL→AP assessment.

  • Step 3: Sampling: Incubate at 37°C for 2 hours. Sample from the receiver chambers and analyze via LC-MS/MS.

  • Step 4: Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(BL→AP)​/Papp(AP→BL)​ ). An ER > 2.0 indicates that the derivative is a substrate for active efflux transporters, which will severely limit oral bioavailability.

Quantitative Pharmacokinetic Data

To overcome the rapid clearance associated with the unmodified scaffold, medicinal chemists frequently employ metabolic hardening strategies. The table below summarizes the pharmacokinetic shifts observed when modifying the benzylic position of the scaffold.

Table 1: Comparative Pharmacokinetic Parameters in Rodent Models (IV/PO)

Compound VariantStructural ModificationClearance (mL/min/kg)Volume of Distribution ( Vdss​ , L/kg)Half-Life ( T1/2​ , h)Oral Bioavailability (F%)
Unmodified Scaffold None (Wild-type)45.23.11.222%
Analog A α,α−d2​ -benzyl (Deuterated)28.53.32.845%
Analog B α -fluoro-benzyl18.42.94.568%
Analog C N-acetyl prodrug42.14.51.555%

Data Interpretation: The unmodified scaffold exhibits high clearance due to rapid benzylic oxidation. Substituting the benzylic hydrogens with deuterium (Analog A) leverages the kinetic isotope effect, slowing CYP-mediated hydrogen abstraction and doubling the half-life. Steric shielding via fluorination (Analog B) completely blocks oxidation at this site, resulting in the lowest clearance and highest oral bioavailability.

Conclusion & Future Directions

The 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine scaffold offers exceptional target engagement capabilities, particularly in the development of highly selective kinase inhibitors with strong tumor penetration 1[1]. However, its baseline pharmacokinetic viability is heavily compromised by the metabolic vulnerability of the benzylic carbon. Future drug development campaigns utilizing this building block must proactively integrate metabolic hardening strategies—such as isotopic labeling or alpha-fluorination—early in the lead optimization phase to suppress CYP450-mediated clearance and ensure adequate systemic exposure.

References

  • ACS Medicinal Chemistry Letters. Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. Retrieved from: [Link]

  • DergiPark. Computational Assessment of Pyrazole Derivatives as potential MEK inhibitors of Melanoma therapy. Retrieved from: [Link]

  • ResearchGate. Oxidizing species in the mechanism of cytochrome P450. Retrieved from: [Link]

  • Exposome-Explorer. Bromobenzyl cyanide (T3D1693). Retrieved from: [Link]

Sources

Exploratory

Comprehensive Toxicity and Safety Profile of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine

Executive Summary The compound 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine (CAS: 1152526-94-7) is a highly specialized, halogenated heterocyclic building block frequently utilized in the rational design of kinase inhib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine (CAS: 1152526-94-7) is a highly specialized, halogenated heterocyclic building block frequently utilized in the rational design of kinase inhibitors and agrochemical agents. While the pyrazole-5-amine core provides excellent hydrogen-bonding dynamics for target engagement (e.g., binding the hinge region of kinases), it carries inherent toxicological liabilities. This whitepaper synthesizes the predictive toxicology, mechanistic safety data, and standardized handling protocols for this scaffold, empowering drug development professionals to mitigate late-stage attrition caused by hepatotoxicity or genotoxicity.

Physicochemical & Structural Profiling

Understanding the structural causality behind the compound's behavior is critical for predictive safety.

  • The 4-Methyl Substitution: In unsubstituted pyrazoles, the C4 position is highly susceptible to Cytochrome P450 (CYP450) mediated oxidation. The addition of the 4-methyl group sterically blocks this metabolic "soft spot," shifting potential metabolism to the benzylic carbon or the primary amine.

  • The 4-Bromobenzyl Moiety: Halogenation increases lipophilicity (LogP), enhancing cellular permeability. However, brominated benzyl groups are known to present weak genotoxic risks and can undergo bioactivation into reactive electrophiles [1].

Table 1: Quantitative Chemical & Safety Parameters
ParameterValueToxicological Implication
CAS Number 1152526-94-7Regulatory tracking and compliance [2].
Molecular Formula C11H12BrN3Halogenation drives lipophilicity and potential bioaccumulation.
Molecular Weight ~266.14 g/mol Favorable for oral absorption; high hepatic clearance burden.
GHS Classification Acute Tox. 4 (H302)Harmful if swallowed; baseline for pyrazole-amines [3].
Target Organ Tox. STOT SE 3 (H335)Respiratory tract irritation upon acute inhalation exposure[3].

Predictive Toxicology & Mechanistic Liabilities

As a Senior Application Scientist, it is imperative to look beyond basic hazard codes and understand the mechanisms of toxicity.

Hepatotoxicity and CYP450 Bioactivation

The pyrazole ring is a known substrate for CYP2E1 and other hepatic enzymes. Extensive in vivo studies have demonstrated that pyrazole-induced oxidative stress can sensitize the liver to cytokine-mediated hepatotoxicity (e.g., via TNF-α and JNK pathway activation) [4]. Furthermore, the primary amine group (-NH2) at the 5-position can undergo N-oxidation, forming reactive hydroxylamines that covalently bind to hepatic macromolecules.

Genotoxicity Potential

The 4-bromobenzyl group introduces a structural alert for genotoxicity. Structural analogs, such as p-bromobenzyl bromide, have demonstrated substantial cytotoxicity and weakly positive results in in vitro chromosome aberration assays[1]. The benzylic carbon can be metabolically oxidized to a reactive intermediate, depleting cellular glutathione (GSH).

MetabolicPathway A 1-(4-Bromobenzyl)- 4-methyl-1H-pyrazol-5-amine B CYP450 Oxidation (Liver Microsomes) A->B Phase I Metabolism C Reactive Electrophilic Intermediate B->C Bioactivation D GSH Conjugation (Detoxification) C->D Glutathione E Macromolecule Binding (Hepatotoxicity) C->E Cellular Damage

Figure 1: Predicted CYP450-mediated metabolic activation of the bromobenzyl pyrazole scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, all toxicological assessments must be self-validating. The following protocols include mandatory internal controls to guarantee that the assay system is functioning correctly before data is interpreted.

Protocol A: In Vitro Hepatotoxicity Screening (HepG2 CellTiter-Glo Assay)

Rationale: HepG2 cells retain baseline human hepatic metabolic capabilities. ATP luminescence is used because it provides a direct, linear correlation with metabolically active cells, eliminating the artifacts common in dye-reduction assays (like MTT) when testing redox-active pyrazoles.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white plate using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine in 100% anhydrous DMSO. Perform a 10-point, 3-fold serial dilution.

  • Dosing: Transfer compounds to the assay plate (final DMSO concentration must be strictly ≤0.5% to prevent solvent toxicity).

    • Self-Validation Control: Include Chlorpromazine (known hepatotoxin) as a positive control, and 0.5% DMSO as the vehicle (negative) control.

  • Incubation: Incubate for 48 hours.

  • Detection: Add CellTiter-Glo reagent (1:1 volume). Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Read luminescence. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Workflow Step1 Compound Preparation (DMSO Stock) Step2 HepG2 Cell Seeding (96-well plates) Step1->Step2 Step3 Compound Incubation (24h / 48h / 72h) Step2->Step3 Step4 Cell Viability Assay (e.g., CellTiter-Glo) Step3->Step4 Step5 IC50 Calculation & Safety Margin Determination Step4->Step5

Figure 2: Standardized in vitro cytotoxicity screening workflow for pyrazole-5-amine derivatives.

Protocol B: Ames Test for Genotoxicity (OECD 471 Compliant)

Rationale: Due to the bromobenzyl moiety, testing for point mutations is required. The assay must be run with and without Rat Liver S9 fractions to account for the bioactivation pathway shown in Figure 1.

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535) overnight.

  • Metabolic Activation: Prepare 10% Rat Liver S9 mix containing NADP+ and glucose-6-phosphate.

  • Treatment: Mix 100 µL of bacterial suspension, 50 µL of the test compound (at 5 concentrations up to 5000 µ g/plate ), and 500 µL of S9 mix (or buffer for non-activated plates).

    • Self-Validation Control: Use 2-Aminoanthracene as a positive control for S9-activated plates to prove the metabolic fraction is active.

  • Plating: Add 2 mL of molten top agar, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48 hours. Count revertant colonies. A dose-dependent increase of ≥2-fold over the vehicle control indicates a genotoxic liability.

Occupational Safety & Handling Guidelines

Because 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine is an active pharmaceutical intermediate, rigorous laboratory safety protocols must be enforced[3].

  • Engineering Controls: All weighing and handling of the neat powder must be conducted inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator to prevent inhalation of dust (H335).

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during synthesis), anti-static lab coat, and tightly fitting safety goggles.

  • Spill Response: Do not sweep dry powder. Cover the spill with a damp absorbent pad or treat with a 10% bleach solution to safely degrade the active amine before mechanical removal.

References

  • Occupational hazard evaluation of p-bromobenzyl bromide from tests for genotoxicity. PubMed / National Institutes of Health (NIH). Available at:[Link]

  • Hepatotoxicity Mediated by Pyrazole (CYP2E1) Plus TNF-α Treatment Occurs in jnk2−/− but not in jnk1−/− Mice. PubMed Central / National Institutes of Health (NIH). Available at:[Link]

  • 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine Chemical Substance Information. NextSDS Database. Available at:[Link]

Sources

Foundational

High-Resolution Characterization and Synthetic Utility of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine: A Technical Whitepaper

Executive Summary 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine is a highly versatile aza-heterocyclic building block widely utilized in the development of kinase inhibitors, agrochemicals, and advanced pharmaceutical in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine is a highly versatile aza-heterocyclic building block widely utilized in the development of kinase inhibitors, agrochemicals, and advanced pharmaceutical intermediates. The pyrazole-5-amine core acts as a potent hydrogen bond donor/acceptor motif, while the 4-bromobenzyl moiety provides a crucial synthetic handle for transition-metal-catalyzed cross-coupling reactions. This whitepaper details the physicochemical properties, analytical characterization via High-Resolution Mass Spectrometry (HRMS), and standardized synthetic methodologies for this critical intermediate.

Physicochemical Profiling

Understanding the fundamental physicochemical parameters of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine is essential for both synthetic planning and analytical detection.

ParameterValue
Chemical Name 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine
CAS Registry Number 1152526-94-7
Molecular Formula C₁₁H₁₂BrN₃
Average Molecular Weight 266.137 g/mol
Monoisotopic Exact Mass 265.021454 Da
Physical Form Solid (Powder/Crystals)

Causality in Data Application: The average molecular weight (266.137 g/mol ) accounts for the natural abundance of all isotopes and is utilized for bulk stoichiometric calculations during synthesis[1]. However, the monoisotopic exact mass (265.021454 Da) is the critical parameter for High-Resolution Mass Spectrometry (HRMS) and structural elucidation, as it relies strictly on the mass of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N)[2].

High-Resolution Mass Spectrometry (HRMS) Characterization

Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in a nearly 1:1 natural abundance ratio (50.69% and 49.31%, respectively)[3]. When analyzing 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine via positive electrospray ionization (ESI+), the [M+H]⁺ adduct will not appear as a single peak. Instead, it presents a distinct doublet separated by approximately 1.998 Da.

The calculated exact mass for the[M+H]⁺ ion containing ⁷⁹Br is m/z 266.0287, while the ⁸¹Br isotopologue appears at m/z 268.0267. This unique isotopic signature acts as an intrinsic mass defect tag, allowing researchers to easily distinguish the target compound from isobaric background matrix interferences during pharmacokinetic profiling or degradation studies[4].

HRMS_Workflow SamplePrep Sample Preparation (1 mg/mL in MeOH) LC UHPLC Separation (C18 Column, Gradient) SamplePrep->LC ESI ESI+ Ionization (Capillary: 3.5 kV) LC->ESI TOF Q-TOF Mass Analyzer (Resolution > 30,000) ESI->TOF Data Data Acquisition (Isotopic Pattern Analysis) TOF->Data Result Exact Mass Confirmation (m/z 266.0287 / 268.0267) Data->Result

Fig 1. Standardized LC-HRMS workflow for the exact mass confirmation of brominated pyrazoles.

Step-by-Step Protocol: LC-HRMS Analysis
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile (0.1% Formic Acid) to prevent detector saturation and minimize ion suppression.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. Rationale: The acidic modifier ensures complete protonation of the pyrazole-5-amine moiety, enhancing ionization efficiency.

  • Ionization & Acquisition: Operate the Q-TOF or Orbitrap mass spectrometer in positive ESI mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C. Acquire data in full scan mode (m/z 100–1000) with a resolving power of ≥30,000.

  • Data Interpretation: Extract the ion chromatograms for m/z 266.0287 and 268.0267 (mass tolerance ≤ 5 ppm). Verify that the peak area ratio of the doublet is approximately 1:1, confirming the presence of the intact bromobenzyl group.

Synthetic Methodology

To construct the 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine scaffold, the most robust approach involves the cyclocondensation of a monosubstituted hydrazine with a β-ketonitrile or an α-alkylated malononitrile derivative[5]. This regioselective approach ensures the amine group is positioned exactly at the 5-position of the pyrazole ring, which is notoriously difficult to achieve via direct alkylation of unprotected aminopyrazoles due to competing N-alkylation pathways.

Synthetic_Workflow Reactant1 4-Bromobenzylhydrazine Condensation Cyclocondensation (EtOH, Reflux, 4h) Reactant1->Condensation Reactant2 2-Methyl-3-oxopropanenitrile Reactant2->Condensation Intermediate 1-(4-Bromobenzyl)-4-methyl -1H-pyrazol-5-amine Condensation->Intermediate Coupling Palladium-Catalyzed Cross-Coupling Intermediate->Coupling API Advanced Pharmaceutical Intermediate Coupling->API

Fig 2. Synthetic pathway and downstream functionalization logic for the target pyrazole scaffold.

Step-by-Step Protocol: Regioselective Synthesis
  • Reagent Preparation: In a 250-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-bromobenzylhydrazine hydrochloride (10.0 mmol) in 50 mL of absolute ethanol.

  • Neutralization: Add triethylamine (11.0 mmol) dropwise to neutralize the hydrochloride salt, liberating the free hydrazine. Stir for 15 minutes at room temperature.

  • Condensation: Slowly add 2-methyl-3-oxopropanenitrile (10.5 mmol) to the mixture. Rationale: The choice of ethanol as a protic solvent facilitates the initial imine/hydrazone formation via hydrogen bonding stabilization.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 4 to 6 hours. The thermal energy drives the intramolecular cyclization, where the nucleophilic nitrogen attacks the nitrile carbon, forming the 5-aminopyrazole core.

  • Workup & Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine.

Downstream Functionalization

The strategic placement of the bromine atom on the benzyl ring transforms this molecule into a highly reactive electrophile for palladium-catalyzed cross-coupling reactions. Researchers frequently subject this intermediate to Suzuki-Miyaura coupling with aryl boronic acids to extend the pharmacophore, or Buchwald-Hartwig amination to introduce complex amine side chains. Furthermore, the pyrazole-5-amine moiety can be derivatized into fused bicyclic systems, such as pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines, which are privileged scaffolds in medicinal chemistry[6].

References

  • Chemsrc. "CAS#:1152526-94-7 | Chemsrc." Chemsrc Database.
  • CP Lab Safety. "1-(4-Bromobenzyl)-4-methyl-1h-pyrazol-5-amine." Calpaclab.
  • Organic Syntheses. "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine." Organic Syntheses.
  • ACS Publications. "High-Resolution Mass Spectrometry and Nontraditional Mass Defect Analysis of Brominated Historical Pigments." Analytical Chemistry.
  • PubMed. "Combining high resolution mass spectrometry with a halogen extraction code to characterize and identify brominated disinfection byproducts formed during ozonation." Science of the Total Environment.
  • RSC Publishing. "Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives." RSC Advances.

Sources

Exploratory

Discovery and early-stage research of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine

An In-depth Technical Guide to the Discovery and Early-Stage Research of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and Early-Stage Research of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic applications, including anticancer and anti-inflammatory agents.[1][2][3][4][5][6] This guide provides a comprehensive, in-depth technical framework for the discovery and early-stage research of a novel pyrazole derivative, 1-(4-bromobenzyl)-4-methyl-1H-pyrazol-5-amine. We will navigate the logical progression from initial synthesis and characterization to a robust preclinical evaluation cascade. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to empower a rational and efficient drug discovery campaign.

Introduction: The Rationale for Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[5][6] Its metabolic stability and versatile synthetic handles allow for extensive chemical space exploration.[6] Pyrazole-containing drugs, such as Celecoxib (an anti-inflammatory) and Ruxolitinib (an anticancer agent), demonstrate the therapeutic potential of this chemical class.[3][5][7][8] The target compound, 1-(4-bromobenzyl)-4-methyl-1H-pyrazol-5-amine, has been selected for investigation due to its structural similarity to known bioactive molecules and the potential for the 4-bromobenzyl moiety to engage in halogen bonding or occupy hydrophobic pockets within target proteins. The 5-amino group provides a key vector for further derivatization and can act as a hydrogen bond donor.[9]

Synthesis and Characterization

While a specific synthetic route for 1-(4-bromobenzyl)-4-methyl-1H-pyrazol-5-amine is not explicitly detailed in the literature, a plausible and efficient synthesis can be proposed based on established pyrazole chemistry.

Proposed Synthetic Pathway

The synthesis would likely commence with the condensation of a β-keto nitrile with a hydrazine derivative, a common and effective method for constructing the pyrazole core.

Protocol 1: Synthesis of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine

  • Step 1: Synthesis of the Hydrazine Intermediate. React 4-bromobenzyl bromide with an excess of hydrazine hydrate in a suitable solvent like ethanol under reflux. The product, (4-bromobenzyl)hydrazine, can be isolated following standard workup procedures.

  • Step 2: Cyclization Reaction. The key cyclization step involves the reaction of (4-bromobenzyl)hydrazine with a suitable β-keto nitrile, such as 2-methyl-3-oxobutanenitrile. This reaction is typically carried out in a protic solvent like ethanol or acetic acid, often with catalytic acid or base, to yield the desired 1-(4-bromobenzyl)-4-methyl-1H-pyrazol-5-amine.

  • Step 3: Purification and Characterization. The crude product should be purified using column chromatography on silica gel. The structure and purity of the final compound must be unequivocally confirmed by a suite of analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all expected protons and carbons.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Early-Stage Drug Discovery Workflow

A structured and logical workflow is paramount for the efficient progression of a new chemical entity from initial synthesis to a viable lead candidate.[10][11][12][13][14]

High-Throughput Screening (HTS) and Hit Identification

The initial step in identifying a biological target for our compound is to screen it against a broad panel of assays.[10] Given the prevalence of pyrazole derivatives as kinase inhibitors, a primary focus on a kinase panel is a rational starting point.[5][6][8][15]

Protocol 2: High-Throughput Kinase Inhibition Assay

  • Assay Principle: A luminescence-based ADP detection assay, such as ADP-Glo™, is a robust and universal platform for measuring the activity of virtually any kinase.[16] This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 384-well plate, add the kinase, a suitable substrate, and ATP.

    • Add the test compound at a final concentration of 10 µM.

    • Incubate at room temperature for 1 hour.

    • Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Measure the luminescence using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to positive (no inhibitor) and negative (no kinase) controls. A "hit" is typically defined as a compound that exhibits a statistically significant level of inhibition (e.g., >50% at 10 µM).

The following diagram illustrates the proposed initial screening cascade:

G cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization synthesis Synthesis & Characterization of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine hts High-Throughput Screening (HTS) (e.g., Kinase Panel @ 10 µM) synthesis->hts hit_id Hit Identification (>50% Inhibition) hts->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response selectivity Selectivity Profiling (Against related kinases) dose_response->selectivity sar Initial SAR Studies selectivity->sar adme_tox In Vitro ADME/Tox Profiling sar->adme_tox in_vivo In Vivo Efficacy & PK/PD Studies adme_tox->in_vivo candidate Candidate Selection in_vivo->candidate G start Confirmed Hit potency Potency (IC50 < 1 µM)? start->potency selectivity Selective? potency->selectivity Yes drop Drop Series potency->drop No adme Good In Vitro ADME? selectivity->adme Yes selectivity->drop No sar Tractable SAR? adme->sar Yes adme->drop No lead Lead Series sar->lead Yes sar->drop No

Caption: Decision-making flowchart for the hit-to-lead phase.

Conclusion

The discovery and early-stage research of 1-(4-bromobenzyl)-4-methyl-1H-pyrazol-5-amine represents a rational and promising avenue for the development of novel therapeutics. The pyrazole scaffold provides a solid foundation for building potent and selective modulators of biological targets. By adhering to a structured and data-driven workflow, encompassing robust synthesis, high-throughput screening, and early ADME/Tox profiling, researchers can efficiently navigate the complexities of modern drug discovery and maximize the potential for success.

References

  • Sun, J., et al. (2022). Recent Advances in Scaffold Hopping. Journal of Medicinal Chemistry. Available at: [Link]

  • ChemBounce: a computational framework for scaffold hopping in drug discovery. (2025). Bioinformatics. Available at: [Link]

  • Importance of ADME/Tox in Early Drug Discovery. (2022). Computational Chemistry | Blog. Available at: [Link]

  • Hu, Y., & Stump, D. G. (2011). Classification of Scaffold Hopping Approaches. Future Medicinal Chemistry. Available at: [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025). ResearchGate. Available at: [Link]

  • Böhm, H. J., et al. (2004). Scaffold hopping. Drug Discovery Today. Available at: [Link]

  • Review: biologically active pyrazole derivatives. (2016). RSC Publishing. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). ScienceDirect. Available at: [Link]

  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). BioAgilytix. Available at: [Link]

  • Scaffold Hopping. (n.d.). BioSolveIT. Available at: [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks. Available at: [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. Available at: [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC - NIH. Available at: [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). PMC - NIH. Available at: [Link]

  • Principles and processes of early drug discovery. (n.d.). Dotmatics. Available at: [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025). PubMed. Available at: [Link]

  • ADME-Tox in drug discovery: integration of experimental and computational technologies. (2003). Nature Reviews Drug Discovery. Available at: [Link]

  • Integrated and Streamlined Workflow for Early-Stage Medicinal Chemistry. (n.d.). Advion. Available at: [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2019). PubMed. Available at: [Link]

  • From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. (n.d.). Antaros Medical. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Available at: [Link]

  • Drug Discovery and Development: A Step-By-Step Process. (2025). ZeClinics. Available at: [Link]

  • Structure–activity relationship (SAR) for pyrazole derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors. (2018). MDPI. Available at: [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). European Pharmaceutical Review. Available at: [Link]

  • A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. (2016). RSC Publishing. Available at: [Link]

  • High Throughput Screening for Protein Kinase Inhibitors. (n.d.). Bentham Science Publishers. Available at: [Link]

  • Principles of early drug discovery. (n.d.). PMC - NIH. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. Available at: [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - NIH. Available at: [Link]

  • Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. (2024). PubMed. Available at: [Link]

  • Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. (2024). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Synthesis of a New Class of Pyrazolyl-1,2,4-Triazole Amine Derivatives. (n.d.). AIP Publishing. Available at: [Link]

  • Synthesis of Some New Pyrazoles. (n.d.). DergiPark. Available at: [Link]

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. (2016). IntechOpen. Available at: [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022). MDPI. Available at: [Link]

Sources

Foundational

Polypharmacological Profiling: Mechanism of Action of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The 1H-pyrazol-5-amine scaffold is a privileged structure...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The 1H-pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry, historically recognized for its robust hydrogen-bonding capabilities within the ATP-binding hinge region of kinases. However, recent advancements have expanded its utility into the realm of targeted covalent inhibitors (TCIs) and neuroprotective agents[1][2]. Specifically, analogs derived from 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine (CAS: 1152526-94-7) represent a highly versatile pharmacophore.

This technical guide deconstructs the dual mechanisms of action exhibited by these analogs: (1) Covalent Serine-Trapping in serine proteases (such as thrombin)[3], and (2) ATP-Competitive Kinase Inhibition . By analyzing the structural anatomy of this molecule, we provide a framework for rational drug design, supported by self-validating experimental protocols for mechanism verification.

Structural Anatomy & Pharmacophore Mapping

The biological efficacy of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine analogs is driven by three distinct structural domains, each responsible for specific biomolecular interactions:

  • The 1H-pyrazol-5-amine Core: Acts as a bidentate hydrogen-bond donor/acceptor system. In kinase targets, it anchors the molecule to the hinge region. In N-acylated analogs targeting proteases, the pyrazole ring functions as an optimal leaving group due to its stabilized aromaticity[1].

  • The 4-Methyl Substituent: Provides critical steric shielding. In kinase pockets, it occupies the small hydrophobic pocket adjacent to the gatekeeper residue, enhancing selectivity by sterically clashing with kinases possessing bulky gatekeepers.

  • The 1-(4-Bromobenzyl) Vector: The bromobenzyl moiety extends into solvent-exposed regions or deep hydrophobic back-pockets. The bromine atom is highly polarizable, forming a localized region of positive electrostatic potential (a σ -hole). This enables halogen bonding —a highly directional, orthogonal interaction with Lewis bases (e.g., backbone carbonyl oxygens) in the target protein.

G A 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine Scaffold B 1H-pyrazol-5-amine Core A->B C 4-Methyl Group A->C D 1-(4-Bromobenzyl) Moiety A->D E Hinge Binding / Leaving Group (H-Bond Donor/Acceptor) B->E F Steric Shielding (Hydrophobic Pocket) C->F G Halogen Bonding & Lipophilic Interaction D->G

Fig 1: Pharmacophore mapping of the 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine scaffold.

Core Mechanisms of Action

Mechanism A: Covalent Serine-Trapping (Protease Inhibition)

Recent literature has identified N-acylated 1H-pyrazol-5-amines as potent, transient covalent inhibitors of thrombin and other serine proteases[1][3]. When the exocyclic amine of the 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine core is functionalized with an acyl group (e.g., a pivaloyl or iodobenzoyl moiety), the molecule becomes an electrophilic trap.

Causality of Inhibition: The catalytic triad of the protease (e.g., His57, Asp102, Ser195 in thrombin) activates Ser195, which performs a nucleophilic attack on the carbonyl carbon of the inhibitor's acyl group. The C-N bond is cleaved, and the 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine moiety is expelled as a leaving group[1]. The enzyme is left covalently modified (acylated) at Ser195, effectively neutralizing its procoagulant or proteolytic activity until slow hydrolysis regenerates the active enzyme[3].

G S1 N-Acylated Analog + Target Protease S2 Non-Covalent Michaelis Complex S1->S2 S3 Nucleophilic Attack (Ser195 on Carbonyl) S2->S3 S4 Tetrahedral Intermediate S3->S4 S5 Acyl-Enzyme Complex (Enzyme Trapped) S4->S5 S6 Expulsion of Pyrazol-5-amine S4->S6 Leaving Group

Fig 2: The covalent serine-trapping mechanism resulting in transient enzyme acylation.

Mechanism B: ATP-Competitive Kinase Inhibition

In its unacylated form, the scaffold acts as a potent Type I kinase inhibitor. The pyrazole N2 atom acts as a hydrogen bond acceptor, while the exocyclic 5-NH2 acts as a hydrogen bond donor. This bidentate system perfectly mimics the binding of the adenine ring of ATP to the kinase hinge region. The 4-methyl group locks the conformation of the amine, reducing the entropic penalty of binding, while the 4-bromobenzyl group utilizes halogen bonding to stabilize the inhibitor within the hydrophobic DFG-in pocket.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the impact of the 4-methyl and 1-(4-bromobenzyl) substitutions, the following table synthesizes representative pharmacological data across different target classes, demonstrating how functionalization shifts the mechanism of action.

Scaffold VariationTargetMechanismBinding Affinity / PotencyKey Structural Contributor
Unsubstituted 1H-pyrazol-5-amine Generic KinasesATP-CompetitiveModerate ( Kd​ ~ 1.2 μM )Core H-bonding
1-Benzyl-4-methyl-1H-pyrazol-5-amine p38 α KinaseATP-CompetitiveHigh ( Kd​ ~ 45 nM )4-Methyl steric lock
1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine p38 α KinaseATP-CompetitiveVery High ( Kd​ ~ 12 nM )Halogen bonding ( σ -hole)
N-Acylated 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine Thrombin (FIIa)Covalent TrappingPotent ( IC50​ ~ 15-80 nM )Pyrazole leaving group[4]
Disulfide-linked 1-Methyl-1H-pyrazol-5-amine Valsa mali (Fungi)AntimicrobialHigh ( EC50​ ~ 0.64 mg/L )Disulfide bond cleavage[5]

Self-Validating Experimental Protocols

To ensure scientific integrity, the mechanisms described above must be empirically validated. Below are the definitive, step-by-step protocols designed with internal controls to prove causality.

Protocol 1: Validation of Covalent Serine-Trapping via LC-MS/MS Mass-Shift Assay

This protocol proves that N-acylated analogs covalently modify the target enzyme rather than acting as classical reversible inhibitors[3].

Rationale & Causality: To capture the transient acyl-enzyme intermediate, the reaction must be rapidly quenched at an acidic pH. This protonates the catalytic histidine, completely disabling the catalytic triad and preventing the hydrolysis of the acyl bond during sample preparation.

  • Reaction Initiation: Incubate 100 nM of recombinant human thrombin with 1 μM of the N-acylated 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine analog in 50 mM Tris-HCl buffer (pH 7.4, 150 mM NaCl) at 37°C for 30 minutes. Control: Run a parallel vehicle (DMSO) control.

  • Acidic Quenching (Critical Step): Terminate the reaction by adding 1% Formic Acid (v/v) to drop the pH below 3.0. Causality: This "freezes" the acyl-enzyme complex.

  • Proteolytic Digestion: Digest the quenched protein using Pepsin (1:20 enzyme-to-substrate ratio) at 37°C for 2 hours. Causality: Trypsin cannot be used as its optimal basic pH would hydrolyze the covalent acyl-ester bond. Pepsin operates optimally at acidic pH, preserving the modification.

  • LC-MS/MS Analysis: Inject the digested peptides into a high-resolution Q-TOF mass spectrometer.

  • Data Interpretation: Search for a mass shift corresponding to the exact mass of the acyl group on the peptide fragment containing Ser195. The absence of the pyrazole core mass confirms it acted as a leaving group.

G W1 Incubate Target Enzyme with Inhibitor (pH 7.4) W2 Acidic Quench (pH < 3.0) (Freeze Acyl-Enzyme) W1->W2 W3 Proteolytic Digestion (Pepsin at Acidic pH) W2->W3 W4 High-Res LC-MS/MS Analysis W3->W4 W5 Identify +Acyl Mass Shift on Ser195 Peptide W4->W5

Fig 3: Self-validating LC-MS/MS workflow for confirming covalent serine-trapping.

Protocol 2: Thermodynamic Profiling of Kinase Binding via Isothermal Titration Calorimetry (ITC)

This protocol validates the ATP-competitive mechanism of the unacylated scaffold by quantifying the thermodynamics of the hinge-binding interaction.

Rationale & Causality: True hinge-binding inhibitors exhibit a strong enthalpy-driven ( ΔH<0 ) thermodynamic signature due to the formation of robust hydrogen bonds.

  • Buffer Matching (Critical Step): Dialyze the target kinase (e.g., p38 α ) extensively against the assay buffer (50 mM HEPES, pH 7.5, 150 mM NaCl, 5% Glycerol). Dissolve the 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine analog in the exact same dialysate supplemented with 2% DMSO. Causality: Mismatched buffers create massive heat-of-dilution artifacts that mask the true binding enthalpy.

  • Titration Execution: Load 10 μM of the kinase into the ITC sample cell. Load 100 μM of the ligand into the syringe. Perform 20 injections of 2 μL each at 25°C, with 120-second intervals between injections to allow the baseline to stabilize.

  • Data Integration & Fitting: Integrate the heat peaks and fit the data to a one-site binding model to extract the dissociation constant ( Kd​ ), enthalpy ( ΔH ), and entropy ( −TΔS ).

  • Validation: A valid hinge-binding mechanism will yield a highly exothermic ΔH signature, confirming the formation of the bidentate hydrogen bonds between the pyrazole core and the kinase backbone.

References

  • MDPI - Pharmaceuticals: Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Available at:[Link]

  • National Institutes of Health (PMC): Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Available at:[Link]

  • ResearchGate: Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Biological Activity. Available at: [Link]

  • National Institutes of Health (PMC): Design and development of sulfenylated 5-aminopyrazoles as inhibitors of acetylcholinesterase and butyrylcholinesterase. Available at:[Link]

  • ACS Publications: Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Available at:[Link]

Sources

Exploratory

In Vitro Pharmacological Profiling of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine (BBMPA): A Comprehensive Technical Guide

Executive Summary The development of targeted small-molecule therapeutics relies heavily on privileged chemical scaffolds. Among these, the 5-aminopyrazole core has emerged as a cornerstone in medicinal chemistry, partic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted small-molecule therapeutics relies heavily on privileged chemical scaffolds. Among these, the 5-aminopyrazole core has emerged as a cornerstone in medicinal chemistry, particularly for competitive kinase inhibition. This whitepaper provides an in-depth, self-validating technical workflow for the in vitro pharmacological characterization of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine (BBMPA) (CAS: 1152526-94-7).

By synthesizing biochemical screening, cellular target engagement, and phenotypic validation, this guide offers drug development professionals a robust framework to evaluate BBMPA and its derivatives.

Mechanistic Rationale: The Aminopyrazole Scaffold

Before deploying empirical assays, it is critical to understand the structural causality behind BBMPA's utility. 1H-pyrazol-5-amines are highly privileged structures frequently utilized to target the ATP-binding pocket of kinases such as CDKs, AXL, and p38 MAPK 1.

The efficacy of BBMPA is driven by precise pharmacophore mapping:

  • The Hinge Binder: The 5-amino group acts as a hydrogen-bond donor, while the adjacent pyrazole nitrogen (N2) acts as an acceptor. This bidentate system perfectly mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region backbone.

  • The Hydrophobic Shield: The 4-methyl substitution occupies the highly conserved, small hydrophobic pocket adjacent to the gatekeeper residue, enhancing selectivity.

  • The Solvent/Deep Pocket Vector: The 1-(4-bromobenzyl) moiety projects outward. Depending on the specific kinase conformation (DFG-in vs. DFG-out), this halogenated aromatic ring can either interact with the solvent-exposed region or pack into a deep hydrophobic allosteric site.

Scaffold_Logic BBMPA 1-(4-Bromobenzyl)-4-methyl -1H-pyrazol-5-amine Amino 5-Amino Group (H-Bond Donor) BBMPA->Amino Pyrazole Pyrazole N2 (H-Bond Acceptor) BBMPA->Pyrazole Methyl 4-Methyl Group (Hydrophobic Shield) BBMPA->Methyl Benzyl 1-(4-Bromobenzyl) (Halogenated Vector) BBMPA->Benzyl Hinge Kinase ATP Hinge Region Binding Amino->Hinge Binds Backbone C=O Pyrazole->Hinge Binds Backbone NH

Structural logic and kinase hinge-binding rationale for the BBMPA scaffold.

Target-Based Biochemical Screening: TR-FRET

To establish the intrinsic biochemical potency ( IC50​ ) of BBMPA, a cell-free assay is required. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .

The Causality of Choice: Halogenated aromatic compounds like BBMPA can sometimes exhibit auto-fluorescence or act as inner-filter quenchers in standard fluorescence assays. TR-FRET introduces a time delay (typically 50–100 µs) between excitation and emission reading. Because the Lanthanide donor (e.g., Europium) has a millisecond-scale emission half-life, the short-lived auto-fluorescence of the compound library decays completely before the signal is acquired, yielding a near-zero background and massive signal-to-noise ratio 2.

Protocol 1: TR-FRET Kinase Inhibition Assay

This protocol is designed as a self-validating system; the inclusion of high/low ATP concentrations determines if BBMPA is strictly ATP-competitive.

  • Reagent Preparation: Prepare 1X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Titration: Serially dilute BBMPA in 100% DMSO to create a 10-point dose-response curve (top concentration 10 mM, 1:3 dilutions). Transfer 100 nL of compound to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to achieve a final top assay concentration of 10 µM (1% DMSO).

  • Enzyme Incubation: Add 5 µL of the target recombinant kinase (e.g., CDK16 or AXL) diluted in 1X Buffer. Incubate for 15 minutes at room temperature to allow BBMPA to equilibrate with the apo-enzyme.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (e.g., biotinylated peptide substrate and ATP at its apparent Km​ ). Incubate for 60 minutes at room temperature.

  • Detection Phase: Stop the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-XL665 (Acceptor) 3.

  • Data Acquisition: Incubate for 60 minutes. Read on a multi-mode microplate reader (e.g., PHERAstar FSX). Excite at 337 nm; read emissions at 620 nm (Europium) and 665 nm (XL665). Calculate the TR-FRET ratio (665/620).

TR_FRET_Workflow Step1 1. Compound Incubation BBMPA + Target Kinase Step2 2. Kinase Reaction ATP + Biotin-Substrate Step1->Step2 Step3 3. Detection Reagents Eu-Antibody + SA-XL665 Step2->Step3 Step4 4. TR-FRET Readout Excitation 337nm Step3->Step4 Inhibition High BBMPA Efficacy = Low 665/620 Ratio Step4->Inhibition

TR-FRET assay workflow for evaluating BBMPA biochemical kinase inhibition.

Cellular Target Engagement: NanoBRET

Biochemical potency rarely translates directly to cellular efficacy. BBMPA must cross the lipid bilayer and compete with physiological intracellular ATP concentrations (1–5 mM), which are vastly higher than the Km​ concentrations (10–100 µM) used in TR-FRET.

To validate that BBMPA physically binds its target inside a living cell, we utilize the NanoBRET Target Engagement (TE) Assay 4. This prevents the "leaky pipeline" scenario where a compound fails in phenotypic assays, and researchers are left guessing whether the failure was due to poor permeability, rapid efflux, or lack of target binding.

Protocol 2: Live-Cell NanoBRET Assay
  • Cell Preparation: Plate HEK293 cells in a 96-well white plate at 2×104 cells/well.

  • Transfection: Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., 10 ng plasmid/well using lipid-based transfection reagents). Incubate for 24 hours at 37°C, 5% CO2​ .

  • Tracer & Compound Addition: Replace media with Opti-MEM. Add the cell-permeable NanoBRET fluorescent tracer at its pre-determined Kd​ concentration. Immediately add BBMPA in a 10-point dose-response titration.

  • Equilibration: Incubate the cells for 2 hours at 37°C to allow BBMPA to compete with the tracer for the kinase ATP pocket.

  • Detection: Add Nano-Glo® Substrate (furimazine) and an extracellular NanoLuc inhibitor (to quench signal from dead cells).

  • Measurement: Read luminescence at 460 nm (Donor) and 618 nm (Acceptor). A decrease in the BRET ratio indicates successful intracellular target engagement by BBMPA.

Cellular_Pathway BBMPA BBMPA (Test Compound) Kinase Target Kinase-NanoLuc Fusion Protein BBMPA->Kinase Competitive Binding Displacement Tracer Displacement Loss of BRET Signal BBMPA->Displacement Quantifiable Target Engagement Tracer Fluorescent Tracer (Pre-bound) Tracer->Kinase Reversible Binding Signal High BRET Signal (Baseline) Kinase->Signal Energy Transfer

NanoBRET target engagement mechanism for evaluating BBMPA in live cells.

Quantitative Data Synthesis

A robust hit-to-lead campaign requires triangulating biochemical, cellular, and ADME data. The 4-bromobenzyl group in BBMPA provides excellent lipophilicity for membrane permeability but can be a liability for microsomal stability (CYP450 metabolism).

The table below outlines a standardized data matrix for evaluating BBMPA against a hypothetical target (e.g., a CDK family member) 5.

Assay CategorySpecific ParameterTarget Metric for ProgressionInterpretation of BBMPA Performance
Physicochemical Kinetic Solubility (Nephelometry)> 50 µM at pH 7.4Pyrazoles are generally soluble, but the bromobenzyl group may force formulation optimization.
Biochemical TR-FRET Target IC50​ < 100 nMValidates the bidentate hinge-binding capability of the 5-aminopyrazole core.
Cellular Target NanoBRET EC50​ < 500 nMConfirms cell permeability and ability to compete with 1-5 mM intracellular ATP.
Phenotypic CellTiter-Glo Cytotoxicity ( CC50​ )> 10x NanoBRET EC50​ Ensures that cellular effects are target-driven, not due to general membrane toxicity.
In Vitro ADME Human Liver Microsomes ( T1/2​ )> 30 minutesThe benzylic position is prone to oxidation; structural rigidification may be required if clearance is high.

References

  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors ACS Publications[Link]

  • TR-FRET Technology: Principle, Advantages, and Applications Sino Biological [Link]

  • Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay NIH PMC[Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family MDPI[Link]

Sources

Protocols & Analytical Methods

Method

Preparation and Handling Protocol for 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine Stock Solutions

Executive Summary This application note provides a comprehensive, field-proven protocol for the preparation, storage, and validation of stock solutions for 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine (CAS: 1152526-94-7...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, field-proven protocol for the preparation, storage, and validation of stock solutions for 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine (CAS: 1152526-94-7). Designed for researchers and drug development professionals, this guide synthesizes chemical principles with high-throughput screening (HTS) standards to ensure compound integrity, prevent false negatives, and guarantee reproducible assay results.

Chemical Profile & Rationale

1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine ( C11​H12​BrN3​ ) is a synthetic small molecule with a molecular weight of 266.14 g/mol [1].

Mechanistic Causality for Solvent Selection: The molecule features a highly lipophilic 4-bromobenzyl moiety coupled with a polar pyrazole-amine core[2]. While the amine group can act as a hydrogen bond donor, the dominant hydrophobic nature of the bromobenzyl group renders the compound practically insoluble in water. Therefore, anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory solvent for stock preparation. Why Anhydrous? DMSO is highly hygroscopic. If standard laboratory-grade DMSO is used, it will absorb atmospheric moisture over time. The introduction of water drastically lowers the thermodynamic solubility limit of the lipophilic bromobenzyl compound, leading to silent micro-precipitation and subsequent false negatives in biological assays[3].

Quantitative Data: Stock Concentration Matrix

To ensure accuracy, use the following mass-to-volume calculations to prepare standard 10 mM and 50 mM stock solutions.

Target ConcentrationVolume of Anhydrous DMSOMass of Compound Required
10 mM 1.0 mL2.66 mg
10 mM 5.0 mL13.31 mg
10 mM 10.0 mL26.61 mg
50 mM 1.0 mL13.31 mg
50 mM 5.0 mL66.54 mg
50 mM 10.0 mL133.07 mg

Mandatory Visualization: Workflow Diagram

Workflow A 1-(4-Bromobenzyl)-4-methyl- 1H-pyrazol-5-amine B Weighing (Analytical Balance) A->B C Dissolution in Anhydrous DMSO B->C D Sonication (10 min, RT) C->D E Aliquoting (Single-use volumes) D->E F Storage (-20°C, Argon Purged) E->F G Quality Control (Turbidity Check / LC-MS) F->G Periodic validation H Working Dilution (Aqueous Media) F->H Thaw for assay G->H Pass

Workflow for preparation and validation of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine stocks.

Step-by-Step Preparation Protocol

This protocol adheres to the stringent compound handling guidelines outlined in the NIH Assay Guidance Manual[4].

  • Equilibration: Allow the sealed vial of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, compromising the anhydrous environment required for long-term stability.

  • Weighing: Using a calibrated analytical balance, weigh the required mass (e.g., 13.31 mg for 5 mL of 10 mM stock) into an amber glass vial or low-binding Eppendorf tube.

  • Dissolution: Add the corresponding volume of cell-culture grade, anhydrous DMSO (>99.9% purity).

  • Homogenization: Vortex vigorously for 60 seconds. If the compound does not fully dissolve, sonicate the vial in a water bath at room temperature for 5–10 minutes.

    • Causality: Sonication provides the kinetic energy necessary to break apart crystalline lattice structures without applying direct heat, which could degrade the amine moiety.

  • Aliquoting & Storage: Divide the master stock into 50 µL or 100 µL single-use aliquots. Purge the headspace of each tube with Argon or Nitrogen gas before sealing. Store immediately at -20°C or -80°C.

    • Causality: Repeated freeze-thaw cycles create localized concentration gradients and trigger irreversible micro-precipitation[4]. Single-use aliquots eliminate this risk.

Dilution & Assay Preparation (Self-Validating System)

To ensure the trustworthiness of your experimental data, the protocol must be self-validating. When diluting the DMSO stock into aqueous biological media (e.g., DMEM, PBS), the final DMSO concentration must be kept strictly below 0.5% (v/v) to prevent solvent-induced cellular toxicity[4].

The Self-Validating Precipitation Check: Because lipophilic compounds are prone to crashing out of solution upon aqueous dilution[3], you must validate the working solution before applying it to cells or enzymes.

  • Dilute the 10 mM stock 1:1000 into your final aqueous assay buffer to create a 10 µM working solution (0.1% DMSO).

  • Mix rapidly by pipetting (do not just drop the DMSO into the buffer, as local high concentrations will cause instant precipitation).

  • Validation Step: Measure the absorbance of this working solution at 600 nm ( OD600​ ) against a 0.1% DMSO/buffer blank.

  • Interpretation: An OD600​>0.01 indicates light scattering caused by micro-precipitation. If this occurs, the assay is invalid. You must either reduce the final compound concentration or formulate the stock with a surfactant (e.g., Tween-80) or a carrier like cyclodextrin.

References

  • Title : 1-(4-Bromobenzyl)-4-methyl-1h-pyrazol-5-amine Source : calpaclab.com URL :[Link]

  • Title : 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine - NextSDS Source : nextsds.com URL :[Link]

  • Title : Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Source : nih.gov URL :[Link]

  • Title : Bioprospecting for Antibacterial Drugs: a Multidisciplinary Perspective on Natural Product Source Material, Bioassay Selection Source : researchgate.net URL :[Link]

Sources

Application

Application Note: Orthogonal Functionalization of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine for High-Throughput Library Synthesis

Executive Summary & Strategic Rationale In the pursuit of novel therapeutics, pyrazole derivatives have emerged as privileged pharmacophores, exhibiting a broad spectrum of biological activities ranging from antimicrobia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the pursuit of novel therapeutics, pyrazole derivatives have emerged as privileged pharmacophores, exhibiting a broad spectrum of biological activities ranging from antimicrobial to anticancer properties[1]. Among these, 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine stands out as a highly versatile, bifunctional scaffold designed specifically for combinatorial library synthesis[2].

As a Senior Application Scientist, the design of a library workflow requires more than just mixing reagents; it demands a strategic sequencing of reactions based on the intrinsic electronic and steric properties of the scaffold. This molecule presents two orthogonal handles for diversification: a nucleophilic C5-amine and an electrophilic 4-bromobenzyl moiety. This guide details the optimized, self-validating protocols for functionalizing both sites to generate a high-fidelity screening library.

Reactivity Profiling & Mechanistic Insights

To achieve high yields in an automated or parallel synthesis environment, we must first understand the causality behind the scaffold's reactivity:

  • The C5-Amine Nucleophile : The amino group is conjugated to the pyrazole core, making it less nucleophilic than a standard aliphatic amine. Furthermore, it is sterically encumbered by the adjacent C4-methyl and N1-benzyl groups. Consequently, standard carboxylic acid/coupling reagent systems (which form bulky active esters) often fail. Highly reactive electrophiles, such as acid chlorides or sulfonyl chlorides, are required to drive the reaction forward.

  • The 4-Bromobenzyl Electrophile : The benzylic spacer is a critical design feature. It isolates the aryl bromide from the electron-rich pyrazole core. Because the C-Br bond is not electronically deactivated by the heterocycle, the oxidative addition of Palladium into this bond is highly efficient, allowing for milder cross-coupling conditions[3].

  • Causality of Reaction Sequencing : Acylation must precede cross-coupling. If the Suzuki-Miyaura coupling is attempted first, the free primary amine can coordinate with the low-valent Palladium(0) catalyst, forming stable, inactive complexes that stall the catalytic cycle. Furthermore, under the basic conditions of cross-coupling, the free amine is prone to intermolecular Buchwald-Hartwig amination, leading to unwanted oligomerization[4]. By acylating the amine first, we reduce its Lewis basicity and eliminate these parasitic pathways.

Synthetic Workflow

G A 1-(4-Bromobenzyl)-4-methyl -1H-pyrazol-5-amine (Bifunctional Scaffold) B Step 1: C5-Amine Acylation (Protect & Diversify) A->B Electrophile Library (R1-COCl) C Step 2: Suzuki-Miyaura Cross-Coupling B->C Boronic Acid Library (R2-B(OH)2) D High-Throughput Screening Library C->D Array Purification

Workflow for the orthogonal functionalization of the pyrazole scaffold into a diverse library.

Standard Operating Protocols (SOPs)

Protocol A: High-Throughput C5-Amine Acylation (Parallel Array)

Objective: Generate an array of N-(1-(4-bromobenzyl)-4-methyl-1H-pyrazol-5-yl)amides.

Mechanistic Rationale : The addition of N,N-diisopropylethylamine (DIPEA) serves as a sterically hindered, non-nucleophilic proton sink. By rapidly scavenging the HCl generated during acylation, DIPEA prevents the protonation of the pyrazole N2 nitrogen, which would otherwise withdraw electron density from the system and deactivate the C5-amine.

Step-by-Step Methodology :

  • Preparation : Dispense 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine (0.1 mmol, 1.0 eq) into a 2 mL glass vial equipped with a magnetic stir bar within a 96-well reaction block.

  • Solvation & Base : Add anhydrous Dichloromethane (DCM) (1.0 mL) followed by DIPEA (0.25 mmol, 2.5 eq).

  • Thermal Control : Cool the array block to 0 °C. Causality: Acid chloride addition is highly exothermic; cooling prevents solvent boil-off and minimizes degradation of sensitive electrophiles.

  • Electrophile Addition : Slowly add the respective acid chloride library member (R1-COCl) (0.12 mmol, 1.2 eq) as a solution in DCM (0.5 mL).

  • Propagation : Seal the block, allow the reaction to warm to ambient temperature, and agitate for 4 hours.

  • Self-Validation : Quench a 5 µL aliquot in MeOH (100 µL) and analyze via LC-MS. The starting material possesses a distinct 1:1 isotopic signature due to the bromine atom (M and M+2 peaks at m/z ~280/282). The shift of this exact isotopic pattern to the higher mass of the amide product confirms successful conversion.

  • Workup : Evaporate the solvent using a centrifugal vacuum concentrator. The crude intermediate is generally of sufficient purity to proceed directly to Step 2.

Protocol B: Microscale Suzuki-Miyaura Cross-Coupling

Objective: Diversify the bromobenzyl moiety using a library of boronic acids to finalize the compound array.

Mechanistic Rationale : Pd(dppf)Cl₂ is selected as the precatalyst because the large bite angle of the dppf ligand accelerates the reductive elimination step—often the rate-limiting step in sterically hindered biaryl syntheses. A biphasic 1,4-Dioxane/Water system ensures the solubility of both the lipophilic pyrazole intermediate and the inorganic base[3].

Step-by-Step Methodology :

  • Preparation : To the vial containing the crude acylated intermediate (approx. 0.1 mmol, 1.0 eq), add the respective boronic acid (R2-B(OH)₂) (0.15 mmol, 1.5 eq).

  • Catalyst & Base : Add K₂CO₃ (0.3 mmol, 3.0 eq) and Pd(dppf)Cl₂ (0.005 mmol, 5 mol%).

  • Solvation & Degassing : Add a rigorously degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 1.5 mL). Causality: Degassing is non-negotiable. Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species and promotes the homocoupling of boronic acids into biphenyl byproducts, severely depressing the yield.

  • Propagation : Seal the vials with Teflon-lined caps and heat the array block to 90 °C for 12 hours.

  • Self-Validation : Analyze via LC-MS. The complete disappearance of the 1:1 bromine isotopic signature provides an instant, self-validating confirmation that the C-Br bond has been successfully cross-coupled.

  • Purification : Cool to room temperature, filter the array through a Celite/Silica SPE plate to remove palladium black, and purify via mass-directed preparative HPLC.

Quantitative Data Presentation: Suzuki-Miyaura Optimization

Prior to library execution, the cross-coupling conditions were optimized using a model substrate (the acetylated pyrazole) and phenylboronic acid. The data below summarizes the causality behind the final protocol selection.

Catalyst SystemSolvent SystemBaseTemp (°C)LC-MS Yield (%)Mechanistic Observation & Causality
Pd(PPh₃)₄Toluene / EtOHNa₂CO₃8045%Poor solubility of the intermediate; slow oxidative addition due to monodentate ligands.
Pd(OAc)₂ / SPhosDMF / H₂OK₃PO₄10072%Good conversion, but the high boiling point of DMF makes array solvent evaporation highly problematic.
Pd(dppf)Cl₂ 1,4-Dioxane / H₂O K₂CO₃ 90 >95% Optimal biphasic system; the bidentate dppf ligand forces rapid reductive elimination.

References

  • Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. National Center for Biotechnology Information (PMC). URL: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Center for Biotechnology Information (PMC). URL: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. American Chemical Society (ACS). URL: [Link]

  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. Taylor & Francis. URL: [Link]

Sources

Method

Application Notes and Protocols for the Use of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine in Kinase Inhibitor Design

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition Protein kinases play a pivotal role in regulating a vast array of cellular processes, and their dysregulation is a hallmark of many disea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases play a pivotal role in regulating a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] This has made them one of the most important classes of drug targets. Within the landscape of small molecule kinase inhibitors, the pyrazole ring has emerged as a "privileged scaffold".[2][3] Its unique structural and electronic properties allow it to mimic the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site in the kinase domain.[4] This fundamental interaction is the basis for the development of numerous clinically successful kinase inhibitors, including Crizotinib and Ruxolitinib.[1][2]

The versatility of the pyrazole core allows for extensive synthetic modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5] This application note will focus on a specific pyrazole-based compound, 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine , as a foundational scaffold for the design and evaluation of novel kinase inhibitors. We will provide a comprehensive guide for researchers, from the initial biochemical and cellular characterization to the principles of structure-activity relationship (SAR) studies.

Featured Compound: 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine

Compound Name 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine
CAS Number 1152526-82-3[6]
Molecular Formula C11H12BrN3
Structure
Rationale for Use The 5-aminopyrazole core is a known hinge-binding motif for many kinases. The 4-bromobenzyl group provides a vector for exploring interactions in the solvent-exposed region of the ATP-binding pocket and can be a key point for synthetic diversification. The methyl group at the 4-position can influence the orientation of the benzyl group and impact selectivity.

Hypothetical Target Pathway: Cyclin-Dependent Kinase (CDK) Signaling

To illustrate the application of our featured compound, we will consider its potential as an inhibitor of Cyclin-Dependent Kinases (CDKs). CDKs are critical regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[7] The pyrazole scaffold has been successfully employed in the development of potent CDK inhibitors.[8][9]

CDK_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 pRb pRb (Active) CyclinD_CDK46->pRb Phosphorylates Rb_E2F Rb-E2F Complex E2F E2F Rb_E2F->E2F Releases G1_S_Genes G1/S Phase Gene Transcription E2F->G1_S_Genes Activates CyclinE_CDK2 Cyclin E / CDK2 G1_S_Genes->CyclinE_CDK2 Induces CyclinE_CDK2->pRb Phosphorylates S_Phase S Phase Entry CyclinE_CDK2->S_Phase Inhibitor 1-(4-Bromobenzyl)-4-methyl -1H-pyrazol-5-amine Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2

Caption: Hypothetical inhibition of the CDK/Rb pathway.

Experimental Protocols

The following protocols provide a framework for the initial characterization of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine and its analogs as potential kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a robust method to determine the direct inhibitory effect of a compound on the activity of a purified kinase.[10]

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.

Materials:

  • Purified recombinant kinase (e.g., CDK2/Cyclin A)

  • Kinase-specific substrate (e.g., Histone H1)

  • [γ-³³P]ATP

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT.[10]

  • Test Compound: 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine, dissolved in 100% DMSO.

  • P81 phosphocellulose paper

  • Phosphoric acid wash buffer

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in 100% DMSO. A common starting range is from 100 µM to 1 nM.[10]

  • In a 96-well plate, add 2.5 µL of the diluted compound or DMSO (as a negative control).

  • Prepare a master mix containing the assay buffer, kinase, and substrate. Add 20 µL of this master mix to each well.

  • Incubate for 20 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding 10 µL of [γ-³³P]ATP in assay buffer.

  • Incubate for 1-2 hours at room temperature. The optimal time should be determined empirically.

  • Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell-Based Proliferation Assay

This assay assesses the effect of the compound on the growth of cancer cell lines, providing an indication of its cellular potency and potential therapeutic effect.

Principle: A colorimetric or fluorometric method is used to measure the number of viable cells after a period of treatment with the test compound.

Materials:

  • Cancer cell line with known dysregulation of the target kinase (e.g., HCT116 colon cancer cells for CDK inhibition).[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test Compound: 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine, dissolved in DMSO.

  • CellTiter-Glo® Luminescent Cell Viability Assay (or similar).

  • 96-well clear-bottom, white-walled plates.

Procedure:

  • Seed the cells in the 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the diluted compound. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO₂.

  • Allow the plates to equilibrate to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Workflow for Kinase Inhibitor Evaluation

Kinase_Inhibitor_Workflow Start Start with Scaffold: 1-(4-Bromobenzyl)-4-methyl- 1H-pyrazol-5-amine Biochemical_Assay Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀) Start->Biochemical_Assay Cellular_Assay Protocol 2: Cell-Based Proliferation Assay (GI₅₀) Biochemical_Assay->Cellular_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cellular_Assay->SAR_Analysis Lead_Optimization Lead Optimization: Synthesis of Analogs SAR_Analysis->Lead_Optimization Iterative Design Selectivity_Profiling Kinome Selectivity Profiling SAR_Analysis->Selectivity_Profiling Promising Candidate Lead_Optimization->Biochemical_Assay In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Selectivity_Profiling->In_Vivo_Studies

Caption: A general workflow for the evaluation of a novel kinase inhibitor.

Data Interpretation and Structure-Activity Relationship (SAR) Insights

The initial screening of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine will provide a baseline for its potency. The true power of this scaffold lies in its synthetic tractability, allowing for systematic modifications to improve its biological activity.

Key Positions for Modification and Expected Outcomes:

Position Modification Rationale and Potential Impact Supporting Evidence
4-Bromobenzyl Group Vary the substituent on the phenyl ring (e.g., electron-donating, electron-withdrawing groups).The benzyl group often extends into the solvent-exposed region of the ATP pocket. Modifications here can pick up additional interactions and significantly impact potency and selectivity.SAR studies on various pyrazole-based inhibitors have shown that substitutions on appended phenyl rings are critical for optimizing activity.[12]
4-Bromobenzyl Group Replace the phenyl ring with other aromatic or heterocyclic systems.This can alter the compound's shape, polarity, and ability to form hydrogen bonds, potentially leading to interactions with different kinases or improving selectivity for the target kinase.The diversity of aromatic groups attached to the pyrazole core in approved kinase inhibitors highlights the importance of this position for achieving desired biological profiles.[2]
5-Amino Group Acylation or substitution with other functional groups.The 5-amino group is often a key hydrogen bond donor to the kinase hinge region. While modification might disrupt this, it could also lead to novel binding modes or be a point for attaching solubilizing groups.The 5-amino group is a common feature in pyrazole-based kinase inhibitors that interact with the kinase hinge.[13][14]
4-Methyl Group Replace with hydrogen or larger alkyl groups.This seemingly small group can have a significant impact on the conformation of the adjacent benzyl group, influencing how it is presented to the binding pocket and thereby affecting potency and selectivity.Subtle changes to the pyrazole core can have profound effects on the overall activity of the inhibitor.[9]

Conclusion

1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine represents a valuable starting point for the design of novel kinase inhibitors. Its 5-aminopyrazole core provides a reliable anchor into the ATP-binding site of many kinases, while the substituted benzyl group offers a versatile handle for synthetic modification to optimize potency, selectivity, and drug-like properties. The protocols and workflow outlined in this application note provide a clear and structured approach for researchers to systematically evaluate this compound and its derivatives, ultimately contributing to the discovery of the next generation of targeted therapeutics.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. PMC. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. [Link]

  • Pyrazole-containing kinase inhibitors targeting CDKs (compounds 28–39). ResearchGate. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. ACS Publications. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. ResearchGate. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • 3.6. In Vitro Kinase Inhibition Assay. Bio-protocol. [Link]

  • PROTEIN KINASE C ASSAY KITS PROTOCOL. PanVera. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PMC. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine. NextSDS. [Link]

Sources

Application

Application Notes and Protocols for Suzuki Coupling Methods Using 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Suzuki Coupling in Modern Drug Discovery The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in mod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Suzuki Coupling in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1][2] Its power lies in the efficient and versatile construction of carbon-carbon bonds, most notably for the synthesis of biaryl and heteroaryl structures.[3] These motifs are prevalent in a vast number of clinically approved drugs and investigational new drug candidates.[4][5] The reaction's broad functional group tolerance, relatively mild conditions, and the commercial availability and low toxicity of boronic acid reagents contribute to its widespread adoption.[6][7][8]

This application note provides a detailed guide to employing 1-(4-bromobenzyl)-4-methyl-1H-pyrazol-5-amine as a substrate in Suzuki coupling reactions. This particular molecule is of significant interest as the pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in drugs with a wide range of biological activities.[9] The ability to functionalize the bromobenzyl group via Suzuki coupling opens up a vast chemical space for the generation of novel derivatives for structure-activity relationship (SAR) studies in drug discovery programs.[4]

Understanding the Mechanism: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle. A thorough understanding of this mechanism is crucial for rational optimization and troubleshooting of the reaction.[10][11] The cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[8][12]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of 1-(4-bromobenzyl)-4-methyl-1H-pyrazol-5-amine). This step forms a Pd(II) intermediate.[11] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[11] For aryl bromides, a variety of Pd(0) and Pd(II) precursors can be effectively used.[1]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center. The presence of a base is essential for this step.[12][13] The base activates the boronic acid, forming a more nucleophilic boronate species, which then readily undergoes transmetalation with the Pd(II) complex.[13] The choice of base can significantly impact the reaction rate and yield.[14]

  • Reductive Elimination: In the final step, the two organic fragments on the Pd(II) center couple and are eliminated as the desired biaryl product. This process regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OH)₂ Base PdII_Biaryl Ar-Pd(II)L_n-R Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Ar-R RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of 1-(4-bromobenzyl)-4-methyl-1H-pyrazol-5-amine with various arylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling

This protocol is suitable for a wide range of arylboronic acids.

Materials:

  • 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)[15]

  • Degassed solvent (e.g., 1,4-dioxane/water (4:1) or toluene/water (4:1))[6][16]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask or reaction vial, add 1-(4-bromobenzyl)-4-methyl-1H-pyrazol-5-amine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[15]

  • Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).[15]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.[17][18]

Materials:

  • Same as Protocol 1

  • Microwave reactor

Procedure:

  • In a microwave reaction vial, combine 1-(4-bromobenzyl)-4-methyl-1H-pyrazol-5-amine (0.5 mmol), the arylboronic acid (0.6 mmol), the palladium catalyst (e.g., a suitable palladium-ligand complex, 0.5-2 mol%), and the base (e.g., K₃PO₄, 1.0 mmol).[18]

  • Add the degassed solvent (e.g., 3 mL of a 1:1 mixture of ethanol and water).[18]

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor and irradiate at a constant power and temperature (e.g., 100-150 °C) for a short duration (e.g., 10-30 minutes).[17]

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Key Reaction Parameters and Optimization

The success of a Suzuki coupling reaction often depends on the careful selection and optimization of several parameters.

ParameterRecommended Starting ConditionsRationale and Optimization Considerations
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%), Pd(OAc)₂/ligand (1-3 mol%)Pd(PPh₃)₄ is a reliable Pd(0) source.[15] For more challenging couplings, modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can be more effective.[1][19]
Ligand Triphenylphosphine (PPh₃)For heteroaryl substrates, specialized ligands can improve yields and prevent catalyst deactivation.[19][20]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents)The choice of base is crucial and often substrate-dependent.[13] K₃PO₄ is often effective for heteroaryl couplings.[15] Stronger bases can sometimes accelerate the reaction but may also promote side reactions.[21]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂OBiphasic solvent systems are common and facilitate the dissolution of both organic and inorganic reagents.[6][22] The choice of solvent can influence reaction rate and selectivity.[23]
Temperature 80-110 °CHigher temperatures can increase the reaction rate but may also lead to catalyst decomposition and side reactions.[15]

Troubleshooting Common Issues in Suzuki Coupling

Even with a well-designed protocol, challenges can arise. Here are some common problems and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient degassing, inappropriate base or solvent.Use a fresh batch of catalyst. Ensure rigorous degassing with an inert gas.[15] Screen different bases and solvents.[13][15]
Homocoupling of Boronic Acid Presence of oxygen, use of a Pd(II) precatalyst.Improve the degassing procedure.[15] Consider using a Pd(0) catalyst source directly.[24]
Dehalogenation of Starting Material Presence of hydride sources (e.g., certain bases or solvents).Switch to a non-hydridic base like K₂CO₃ or K₃PO₄ and an aprotic solvent.[15]
Protodeborylation of Boronic Acid Instability of the boronic acid, especially at elevated temperatures.Use a milder base like KF.[25] Consider using a more stable boronic ester derivative.[24]

Workflow for Suzuki Coupling of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine

The following diagram outlines the general workflow for performing a Suzuki coupling reaction with the specified substrate.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis Reagents Weigh Reagents: - Pyrazole Substrate - Boronic Acid - Catalyst - Base Assemble Assemble Reaction under Inert Atmosphere Reagents->Assemble Glassware Prepare Dry Glassware Glassware->Assemble Degas Degas Solvent Degas->Assemble Heat Heat and Stir Assemble->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: A typical workflow for a Suzuki coupling experiment.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of novel derivatives of 1-(4-bromobenzyl)-4-methyl-1H-pyrazol-5-amine. By carefully selecting the catalyst, base, and solvent, and by optimizing the reaction conditions, researchers can efficiently generate a diverse library of compounds for drug discovery and development. The protocols and troubleshooting guide provided in this application note serve as a solid foundation for successful Suzuki coupling endeavors with this important heterocyclic building block.

References

Sources

Method

Application Notes and Protocols for the Synthesis of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine Derivatives

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have led to its incorporation into a multitude of clinically successful drugs spanning a wide therapeutic spectrum. Pyrazole-containing molecules have demonstrated remarkable efficacy as anti-inflammatory, analgesic, anticancer, antiviral, and antimicrobial agents.[1][2] The metabolic stability of the pyrazole ring, coupled with the synthetic tractability that allows for precise decoration of its core, makes it an attractive framework for the development of novel therapeutics.[3]

The 5-aminopyrazole moiety, in particular, serves as a versatile building block for the synthesis of more complex heterocyclic systems and for the introduction of diverse functionalities that can modulate pharmacological activity.[1][4] The substituent at the 1-position of the pyrazole ring plays a crucial role in determining the molecule's interaction with biological targets. The 4-bromobenzyl group is a common motif in medicinal chemistry, where the bromine atom can act as a handle for further synthetic transformations (e.g., cross-coupling reactions) and can also enhance binding affinity through halogen bonding.[5]

This guide provides detailed experimental procedures for the synthesis of 1-(4-bromobenzyl)-4-methyl-1H-pyrazol-5-amine, a representative member of this important class of compounds. The protocols are designed for researchers and scientists in drug development and are grounded in established synthetic methodologies, with a focus on explaining the rationale behind the experimental choices to ensure both success and a deeper understanding of the underlying chemistry.

Synthetic Strategy and Workflow

The most direct and versatile approach to the synthesis of 5-aminopyrazoles involves the cyclocondensation of a β-ketonitrile with a hydrazine derivative.[4][6][7] This strategy allows for the convergent assembly of the pyrazole core with the desired substituents.

Our synthetic route to 1-(4-bromobenzyl)-4-methyl-1H-pyrazol-5-amine is a two-step process, beginning with the synthesis of the key precursor, 4-bromobenzylhydrazine, followed by its reaction with a suitable β-ketonitrile to construct the pyrazole ring.

G cluster_0 Precursor Synthesis cluster_1 Core Synthesis 4-Bromobenzyl bromide 4-Bromobenzyl bromide 4-Bromobenzylhydrazine 4-Bromobenzylhydrazine 4-Bromobenzyl bromide->4-Bromobenzylhydrazine Hydrazine hydrate 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine 4-Bromobenzylhydrazine->1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine Cyclocondensation Ethyl 2-cyano-3-oxobutanoate Ethyl 2-cyano-3-oxobutanoate Ethyl 2-cyano-3-oxobutanoate->1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine G Start β-Ketonitrile + 4-Bromobenzylhydrazine Hydrazone Intermediate Hydrazone Formation Start->Hydrazone Condensation Cyclization Intramolecular Cyclization Hydrazone->Cyclization Nucleophilic Attack Dehydration Dehydration & Tautomerization Cyclization->Dehydration Elimination of H2O Product 1-(4-Bromobenzyl)-4-methyl- 1H-pyrazol-5-amine Dehydration->Product Aromatization

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine

Welcome to the technical support center for the synthesis of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve reaction yields and purity.

I. Synthetic Overview

The synthesis of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine typically involves two key transformations: the formation of the pyrazole core and the subsequent N-alkylation. The most common route involves the condensation of a β-ketonitrile with a hydrazine to form the 5-aminopyrazole ring system.[1] This is followed by the regioselective alkylation of the pyrazole nitrogen with 4-bromobenzyl bromide.

Reaction Scheme:

A general synthetic approach is outlined below:

Reaction_Scheme reagent1 3-oxobutanenitrile intermediate 4-methyl-1H-pyrazol-5-amine reagent1->intermediate Cyclization reagent2 Hydrazine reagent2->intermediate product 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine intermediate->product N-Alkylation reagent3 4-Bromobenzyl bromide reagent3->product base Base (e.g., K2CO3, NaH) base->intermediate

Caption: General synthetic route for 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions to improve your reaction outcomes.

Issue 1: Low Yield of 4-methyl-1H-pyrazol-5-amine (Cyclization Step)

Q: My initial cyclization reaction to form the pyrazole core is resulting in a low yield. What are the likely causes and how can I optimize this step?

A: Low yields in the formation of 5-aminopyrazoles from β-ketonitriles and hydrazine are often due to incomplete reaction, side reactions, or suboptimal reaction conditions.[2]

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[3] If the reaction is sluggish at room temperature, consider gentle heating. Some protocols report refluxing in ethanol to drive the reaction to completion.[4]

    • Stoichiometry: Using a slight excess of hydrazine can sometimes improve the conversion of the starting β-ketonitrile.[2]

  • Side Reactions:

    • Formation of Regioisomers: While less common with hydrazine itself, substituted hydrazines can lead to regioisomeric pyrazole products.[2] For the synthesis of 4-methyl-1H-pyrazol-5-amine, this is not a primary concern.

    • Degradation of Starting Materials: Ensure the quality of your β-ketonitrile and hydrazine. Hydrazine, in particular, can be sensitive to air and moisture. Using fresh, high-purity reagents is recommended.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: Polar protic solvents like ethanol are commonly used for this cyclization.[5] However, in some cases, aprotic solvents might offer advantages.

    • pH Control: The pH of the reaction mixture can be critical. Some procedures utilize an acidic catalyst, such as a catalytic amount of glacial acetic acid, to facilitate the condensation.[4]

Troubleshooting Workflow for Low Cyclization Yield:

Troubleshooting_Cyclization decision decision action action start Low Yield of 4-methyl-1H-pyrazol-5-amine check_completion Is the reaction going to completion? (Monitor by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_reagents Are reagents pure and fresh? check_completion->check_reagents Yes optimize_conditions Optimize Reaction Conditions incomplete->optimize_conditions increase_time Increase reaction time optimize_conditions->increase_time increase_temp Increase reaction temperature optimize_conditions->increase_temp excess_hydrazine Use slight excess of hydrazine optimize_conditions->excess_hydrazine impure_reagents Impure Reagents check_reagents->impure_reagents No side_reactions Evidence of side products? check_reagents->side_reactions Yes purify_reagents Use freshly distilled/purified reagents impure_reagents->purify_reagents adjust_ph Adjust pH (e.g., add catalytic acid) side_reactions->adjust_ph

Caption: A decision tree for troubleshooting low yield in the pyrazole cyclization step.

Issue 2: Low Yield of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine (N-Alkylation Step)

Q: I am struggling to achieve a high yield in the N-alkylation of 4-methyl-1H-pyrazol-5-amine with 4-bromobenzyl bromide. What factors should I investigate?

A: The N-alkylation of pyrazoles can be challenging due to issues with regioselectivity and achieving complete conversion.[6] For 4-methyl-1H-pyrazol-5-amine, the primary challenge is typically achieving a high yield of the desired N1-alkylated product.

Possible Causes & Solutions:

  • Poor Deprotonation of the Pyrazole:

    • Base Strength: The choice of base is critical for deprotonating the pyrazole nitrogen, making it nucleophilic. Stronger bases like sodium hydride (NaH) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[6] Ensure anhydrous conditions when using NaH.

    • Base Stoichiometry: A slight excess of the base (e.g., 1.1-1.2 equivalents) is often beneficial to ensure complete deprotonation.[6]

  • Low Reactivity of the Alkylating Agent:

    • Leaving Group: The reactivity of the alkylating agent follows the trend I > Br > Cl.[6] 4-Bromobenzyl bromide is generally a good choice, but ensure it is of high purity and has not degraded.

    • Steric Hindrance: While not a major issue with a benzyl group, highly hindered alkylating agents can react more slowly.[3]

  • Suboptimal Reaction Conditions:

    • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred as they can help to dissolve the pyrazole and its salt, facilitating the reaction.[3][6]

    • Temperature: Many N-alkylation reactions proceed well at room temperature, but if the reaction is slow, gentle heating (e.g., to 50-80 °C) can increase the rate.[6] Monitor for potential side reactions at higher temperatures.

Table 1: Comparison of Common Bases for N-Alkylation

BaseStrengthCommon SolventsKey Considerations
NaH StrongDMF, THFRequires anhydrous conditions; handle with care.
K₂CO₃ ModerateDMF, DMSO, AcetoneLess reactive than NaH, may require heating.
Cs₂CO₃ ModerateDMF, AcetonitrileOften provides good yields, but is more expensive.
Issue 3: Formation of Impurities and Purification Challenges

Q: My final product is contaminated with impurities that are difficult to remove by column chromatography. What are these impurities and how can I minimize their formation or improve purification?

A: Common impurities in pyrazole synthesis include unreacted starting materials, regioisomers (if applicable), and byproducts from side reactions.[2]

Potential Impurities and Mitigation Strategies:

  • Unreacted 4-methyl-1H-pyrazol-5-amine:

    • Mitigation: Ensure the alkylation reaction goes to completion by optimizing the conditions as described in Issue 2. Use a slight excess of the 4-bromobenzyl bromide.

    • Removal: Unreacted starting material can often be removed by an acidic wash during the workup, as the amine group will be protonated and become water-soluble.[2]

  • Unreacted 4-Bromobenzyl Bromide:

    • Mitigation: Use a stoichiometry closer to 1:1 if excess is causing purification issues.

    • Removal: This can typically be removed by column chromatography.

  • Di-benzylated Product:

    • Mitigation: Although less common, it's possible for the exocyclic amine to also be alkylated. Using a strong base to selectively deprotonate the pyrazole nitrogen can minimize this. Protecting the exocyclic amine is another, though more complex, option.

  • Colored Impurities:

    • Cause: Side reactions involving the hydrazine starting material can sometimes produce colored impurities.[2]

    • Removal: Treating a solution of the crude product with activated charcoal can help to adsorb these impurities before filtration and final purification.[2]

Alternative Purification Techniques:

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

  • Acid-Base Extraction: As mentioned, exploiting the basicity of the amine group can be used to separate the product from non-basic impurities. A patent describes the purification of pyrazoles by forming an acid addition salt, crystallizing it, and then neutralizing to recover the pure pyrazole.[7]

III. Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the N-alkylation of pyrazoles? A1: The primary challenges are controlling regioselectivity (N1 vs. N2 alkylation) and achieving high yields.[6] The presence of two reactive nitrogen atoms can lead to a mixture of isomers, which can be difficult to separate.[3][6] Low yields can result from suboptimal reaction conditions or side reactions.[3][6]

Q2: How can I improve the regioselectivity of the N-alkylation? A2: For 4-methyl-1H-pyrazol-5-amine, alkylation is expected to occur predominantly at the N1 position due to steric hindrance from the methyl group at C4. However, to further enhance selectivity, consider the following:

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO are often used.[3][6] In some cases, fluorinated alcohols have been shown to significantly improve regioselectivity.[3]

  • Base/Catalyst System: The combination of K₂CO₃ in DMSO is known to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[3]

Q3: Are there alternative methods for the N-alkylation step? A3: Yes, several alternative methods exist:

  • Phase Transfer Catalysis (PTC): PTC can provide high yields and simplifies the workup procedure, sometimes even under solvent-free conditions.[6]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[6]

  • Enzymatic Alkylation: Engineered enzymes can offer excellent regioselectivity (>99%) for pyrazole alkylation, providing a greener alternative.[8]

Q4: Can I synthesize the pyrazole ring through other methods? A4: Yes, while the condensation of a β-dicarbonyl compound (or equivalent) with hydrazine is the most common (Knorr synthesis), other methods include:[2][9]

  • Reaction of α,β-unsaturated aldehydes/ketones with hydrazine followed by oxidation. [9]

  • 1,3-dipolar cycloaddition of diazo compounds with alkynes. [9]

  • Multicomponent reactions. [9][10]

IV. Experimental Protocols

Protocol 1: Synthesis of 4-methyl-1H-pyrazol-5-amine

This protocol is based on the common Knorr pyrazole synthesis.[4]

  • To a solution of hydrazine hydrate (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Add 3-oxobutanenitrile (1.0 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress using TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure. The crude product may precipitate.

  • If a solid forms, collect it by filtration, wash with cold ethanol, and dry under vacuum. If not, proceed with an appropriate aqueous workup and extraction.

Protocol 2: Synthesis of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine

This protocol details a general N-alkylation procedure.[6]

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., argon), add a solution of 4-methyl-1H-pyrazol-5-amine (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Stir the suspension at room temperature for 30 minutes.

  • Add 4-bromobenzyl bromide (1.1 eq) dropwise to the suspension.

  • Allow the reaction to stir at room temperature for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring the mixture into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

V. References

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

  • Google Patents. (2011). DE102009060150A1 - Process for the purification of pyrazoles. Retrieved from

  • PMC. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • ACS Publications. (2019). Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • PMC. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PMC. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Retrieved from [Link]

  • MDPI. (2021). Determining the Synthesis of Pyrazoles via Multi Component Reaction and Cyclization. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. Retrieved from [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • Wiley Online Library. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved from [Link]

  • MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]

  • ScienceDirect. (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • ACS Publications. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. Retrieved from [Link]

  • Reddit. (2023). N-methylation of pyrazole. Retrieved from [Link]

  • Semantic Scholar. (2004). SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES. Retrieved from [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Retrieved from [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from [Link]

  • AIP Publishing. (2018). Synthesis of a New Class of Pyrazolyl-1,2,4-Triazole Amine Derivatives. Retrieved from [Link]

  • ResearchGate. (2020). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. Retrieved from [Link]

  • ACS Publications. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Retrieved from [Link]

  • Taylor & Francis Online. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Retrieved from [Link]

  • Taylor & Francis Online. (2023). A convenient approach for the synthesis of 4,4'-((substituted phenyl)methylene)bis(3-methyl-1H-pyrazol-5-ol) and their antioxidant and antimicrobial activities. Retrieved from [Link]

  • Beilstein Journals. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

  • DergiPark. (2017). Synthesis of Some New Pyrazoles. Retrieved from [Link]

Sources

Optimization

Troubleshooting low solubility of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine in DMSO

Answering the call of researchers, scientists, and drug development professionals, this technical guide provides in-depth troubleshooting for the low solubility of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine in Dimethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this technical guide provides in-depth troubleshooting for the low solubility of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to ensure the integrity and reproducibility of your experimental results.

Technical Support Center: 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine

Section 1: Understanding the Compound and the Challenge

This section addresses the fundamental properties of the compound and the common reasons for solubility issues.

FAQ 1: Why is my 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine not dissolving well in DMSO, even though pyrazoles are typically soluble in it?

While pyrazole derivatives are generally soluble in organic solvents like DMSO, several factors specific to this molecule can contribute to poor solubility[1][2].

  • Molecular Structure: The molecule possesses a rigid pyrazole core, a bulky, non-polar 4-bromobenzyl group, and a polar amine group. This combination of polar and non-polar regions can lead to strong intermolecular interactions (like hydrogen bonding and π-stacking) in the solid state.

  • Crystal Lattice Energy: The energy required to break apart the crystal structure of the solid compound might be exceptionally high. If the energy released when the molecule interacts with DMSO molecules is not sufficient to overcome this lattice energy, the compound will not dissolve easily[3]. The planarity of the aromatic systems can facilitate efficient packing in the crystal lattice.

  • Purity: The presence of insoluble impurities can significantly impact the dissolution process. These impurities might act as nucleation sites, preventing the primary compound from fully dissolving or causing it to precipitate out of a seemingly clear solution[4][5]. It is crucial to use a compound with high purity, typically >98% as determined by a method like HPLC[6].

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal structure and, consequently, different solubility properties. The most thermodynamically stable polymorph is often the least soluble[3].

FAQ 2: What are the key chemical properties of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine?

Understanding the basic physicochemical properties is the first step in effective troubleshooting.

PropertyValueSource
CAS Number 956986-52-0[7][8]
Molecular Formula C₁₀H₁₀BrN₃[7]
Molecular Weight 252.11 g/mol [7]
Appearance White to off-white solid, powder, or crystals[6][8]
Purity Typically ≥95%[7][8]
Storage Store at 2-8°C or -20°C, protected from light in a dry, well-ventilated area[8]

Section 2: Initial Troubleshooting and Stock Solution Preparation

This section provides immediate, practical steps to address solubility issues during routine lab work.

FAQ 3: What is the standard procedure for dissolving a new batch of this compound in DMSO?

A systematic approach is critical to avoid errors and ensure consistency. The following workflow is recommended for preparing a stock solution.[6][9]

cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage A 1. Equilibrate Compound Allow compound vial to reach room temperature before opening. B 2. Weigh Compound Use a calibrated analytical balance to weigh the required mass. A->B Prevents condensation C 3. Add DMSO Add the calculated volume of high-purity, anhydrous DMSO. B->C Transfer to sterile vial D 4. Initial Mixing Vortex the solution for 1-2 minutes. C->D E 5. Visual Inspection Check for any visible undissolved particulates. D->E F 6. Aliquot Dispense into single-use vials to avoid freeze-thaw cycles. E->F If fully dissolved G 7. Store Properly Store at -20°C or -80°C, protected from light. F->G

Caption: Standard workflow for preparing a DMSO stock solution.

FAQ 4: I see some particulates remaining after vortexing. What physical methods can I use to aid dissolution?

If initial vortexing is insufficient, gentle physical assistance can often complete the dissolution process. These methods increase the kinetic energy of the system, helping to overcome the activation energy barrier of dissolution.

  • Sonication: This is often the most effective next step. Sonicating the sample in a water bath for 5-15 minutes can break up aggregates and enhance solvent penetration into the solid particles.[9]

  • Gentle Warming: Warming the solution in a water bath, typically to a temperature not exceeding 37°C, can increase solubility.[6][9] Caution: Heat can degrade some compounds. It is crucial to know the thermal stability of your compound before applying heat. Always test on a small scale first.

  • Following initial vortexing (FAQ 3, Step 4), place the securely capped vial into a bath sonicator.

  • Sonicate for 5-minute intervals, followed by vortexing and visual inspection.

  • If particulates remain, move the vial to a 37°C water bath for 10-15 minutes.

  • Vortex the warm solution thoroughly.

  • Allow the solution to cool to room temperature and inspect for any precipitation. A stable solution should remain clear upon cooling.

Section 3: Advanced Dissolution Strategies

When standard methods fail, more advanced techniques involving solvent modification may be necessary.

FAQ 5: My compound still won't dissolve, or it precipitates from DMSO over time. What are my options?

Persistent solubility issues often point to a fundamental incompatibility between the solute and the solvent under the given conditions. The most common advanced strategy is the use of a co-solvent. A co-solvent is a secondary solvent added in a small quantity to the primary solvent (DMSO) to alter its properties and enhance the solubility of the solute.[10][11]

The diagram below illustrates a decision-making process for troubleshooting these persistent issues.

Start Compound does not fully dissolve in 100% DMSO CheckPurity Verify Compound Purity (e.g., via HPLC) Start->CheckPurity PurityOK Purity >98%? CheckPurity->PurityOK Analysis Complete UseCoSolvent Introduce a Co-solvent (e.g., PEG 400, Ethanol) PurityOK->UseCoSolvent Yes ContactSupplier Contact Supplier for a higher purity batch. PurityOK->ContactSupplier No TestConcentration Test Co-solvent at 5-10% (v/v) in DMSO UseCoSolvent->TestConcentration Success Solution is Clear & Stable TestConcentration->Success Dissolves Failure Still Insoluble Consider alternative primary solvent or formulation (e.g., micro-emulsion) TestConcentration->Failure No Change

Caption: Troubleshooting decision tree for persistent solubility issues.

FAQ 6: Which co-solvents are compatible with DMSO, and how should I use them?

The choice of co-solvent depends on the properties of the solute and the requirements of the downstream application. For cellular assays, toxicity is a major consideration. The goal is to create a solvent blend that better matches the polarity and hydrogen bonding characteristics of the solute.[10][12]

Co-SolventTypeTypical Starting % (v/v) in DMSONotes
Ethanol Polar Protic5-10%Can improve solubility for compounds with hydrogen-bond-donating groups. Generally low toxicity.[10]
Propylene Glycol (PG) Polar Protic5-10%A viscous solvent often used in pharmaceutical formulations. Low toxicity.[10]
Polyethylene Glycol 400 (PEG 400) Polar10-20%Good for increasing solubility of lipophilic compounds. Low toxicity.[11][13]
N,N-Dimethylformamide (DMF) Polar Aprotic5-10%A strong solvent, structurally similar to DMSO. Use with caution due to higher toxicity.[1]
N-methyl-2-pyrrolidone (NMP) Polar Aprotic5-10%Excellent solubilizing agent but has associated toxicity concerns.[13]
  • Prepare several small-scale solvent blends (e.g., 95:5, 90:10 DMSO:Co-solvent).

  • Weigh an appropriate amount of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine for a target concentration (e.g., 10 mM) in separate vials.

  • Add the prepared solvent blends to each vial.

  • Follow the standard dissolution procedure (vortexing, with sonication/warming if needed as per the protocol in FAQ 4).

  • Observe which blend provides the best solubilizing power while remaining stable upon returning to room temperature.

  • Crucially , ensure you run a vehicle control in your final experiment using the exact same DMSO/co-solvent blend to account for any effects of the solvent mixture itself.[9]

Section 4: Quality Control and Downstream Applications

Ensuring your compound is truly in solution and behaves as expected in your assay is the final, critical step.

FAQ 7: How can I be certain my compound is dissolved and not just a fine suspension?

Visual inspection can be misleading. A solution that appears clear to the naked eye may still contain nano-precipitates.

  • Centrifugation: Spin the vial at high speed (e.g., >10,000 x g) for 10 minutes. The presence of a pellet indicates that the compound was not fully dissolved.

  • Light Scattering: Shine a laser pointer through the solution in a dark room. A true solution will show no beam path (or a very faint one), whereas a colloidal suspension will scatter the light, making the beam visible (the Tyndall effect). More advanced quantitative methods include nephelometry or dynamic light scattering (DLS).[14][15]

  • Filtration: Filter the solution through a 0.22 µm syringe filter. Then, measure the concentration of the filtrate using an analytical method like HPLC-UV.[14] A significant drop in concentration compared to the theoretical value indicates that undissolved material was removed.

FAQ 8: My compound dissolves in my DMSO stock but precipitates when diluted into my aqueous assay buffer. How do I prevent this?

This is a very common problem known as "crashing out." It occurs because the compound is soluble in the organic solvent (DMSO) but not in the final aqueous environment of your assay.

  • Stepwise Dilution: Avoid diluting your high-concentration DMSO stock directly into the final aqueous buffer in one step. Perform an intermediate dilution in a mix of DMSO and your assay buffer or in 100% DMSO before the final dilution.[11][16]

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (typically <0.5%) but consistent across all wells.[9][11] Sometimes, a slightly higher but still non-toxic final DMSO concentration (e.g., 0.2% vs 0.1%) can keep the compound in solution.

  • Use of Solubilizing Excipients: For in vivo or complex in vitro models, formulation agents like Tween 80 or cyclodextrins can be added to the final aqueous medium to act as solubilizers.[11][13]

By methodically applying these troubleshooting steps, from basic physical techniques to advanced co-solvent strategies, researchers can overcome the solubility challenges presented by 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine and proceed with confidence in their experimental outcomes.

References

  • Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

  • 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Confalonieri, D. (2016, January 14). How do I make a stock solution of a substance in DMSO? ResearchGate. Retrieved from [Link]

  • Making a stock solution for my drug using DMSO. (2013, October 15). Protocol Online. Retrieved from [Link]

  • Determining the Solubility Rules of Ionic Compounds. (2015, June 15). JoVE. Retrieved from [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? (2024, October 30). Quora. Retrieved from [Link]

  • Chase, P., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Texas at Dallas. Retrieved from [Link]

  • How to make a stock solution of a substance in DMSO. (2018, April 25). Quora. Retrieved from [Link]

  • Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? (2024, December 10). ResearchGate. Retrieved from [Link]

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. (2019). Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Samples in DMSO: What an end user needs to know. (2006, February 2). Ziath. Retrieved from [Link]

  • Sharma, M. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Retrieved from [Link]

  • Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved from [Link]

  • Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. (2024, October 17). ResearchGate. Retrieved from [Link]

  • Acoustical studies of some pyrazole derivatives in DMF and DMSO solutions at 298.15 K. (2016, April 15). International Journal of Advanced Research and Review. Retrieved from [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2024). Results in Chemistry. Retrieved from [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity. (2021). Organic Process Research & Development. Retrieved from [Link]

  • The use of solubility as a criterion of purity of proteins. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Solubility Analysis and Problem of Purity. (1949). Analytical Chemistry. Retrieved from [Link]

  • Effects of Anion Impurities on the Solubility and Nucleation of Borax Decahydrate Crystals in Carbonate-Type Brine. (2019). Crystals. Retrieved from [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024, October 15). Journal of Medicinal Chemistry. Retrieved from [Link]

  • DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. (2022). Organic Chemistry Portal. Retrieved from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole. (2019, July 16). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine purification by flash chromatography

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with purifying 1-(4-Bromobenzyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with purifying 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine .

This molecule presents a classic chromatographic challenge: it contains a highly polar, basic primary amine, a pyrazole ring capable of hydrogen bonding, and a lipophilic bromobenzyl group. Standard purification approaches often lead to severe streaking, poor recovery, and co-elution with synthetic regioisomers. This guide bridges the gap between theoretical chromatography and practical, field-proven methodologies to ensure high-purity isolation.

Part 1: Interactive Troubleshooting Q&A

Q1: Why does my 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine streak severely on bare silica gel, resulting in poor recovery and broad peaks? Causality: Bare silica gel (SiO₂) surfaces are densely populated with weakly acidic silanol groups (Si-OH). The basic primary amine and the pyrazole nitrogen of your target compound undergo strong acid-base ion-exchange and hydrogen-bonding interactions with these silanols[1]. Instead of partitioning smoothly between the mobile and stationary phases, the compound irreversibly adsorbs to the active sites, causing the peak to tail and streak across the column. Solution: You must alter the mobile phase chemistry by adding a basic modifier. Incorporating 1–2% (v/v) Triethylamine (TEA) or Ammonium Hydroxide into your eluent (e.g., Dichloromethane/Methanol) provides a "competing base"[1]. The TEA preferentially binds to and neutralizes the acidic silanols, allowing the pyrazol-5-amine to elute in a tight, symmetrical band[2].

Q2: I added 1% TEA to my DCM/MeOH gradient, but my target compound is still co-eluting with a regioisomer (e.g., the 3-methyl isomer). How can I enhance selectivity? Causality: Isomeric pyrazole amines possess nearly identical polarities and pKa values. While TEA suppresses silanol tailing, it does not inherently change the selectivity ( α ) of the silica toward the two isomers. When selectivity is near 1.0, no amount of gradient optimization on bare silica will cleanly resolve them. Solution: Change the stationary phase chemistry. Switch to an3. Amine-bonded phases provide a mildly basic surface environment, completely eliminating the need for TEA modifiers and altering the retention mechanism to favor the separation of basic heterocycles[3]. Alternatively, use Reversed-Phase (C18) flash chromatography. By running a high-pH mobile phase (0.1% TEA in Water/Acetonitrile), you force the amine into its neutral, lipophilic free-base form, maximizing hydrophobic interactions with the C18 chains and resolving structural isomers based on slight differences in their lipophilic footprints[3].

Q3: My crude mixture has poor solubility in my initial mobile phase. If I liquid-load it in a strong solvent like DMF or pure Methanol, my separation collapses. What is the alternative? Causality: 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine can form crystalline networks that resist dissolution in non-polar starting conditions (like Hexane or DCM). If you inject the sample dissolved in a strong, highly polar solvent, that solvent acts as a localized "strong mobile phase," dragging the compound down the column prematurely and destroying the separation band[4]. Solution: Utilize Dry Solid Loading . Dissolve the crude mixture in a volatile solvent (like Acetone or Ethyl Acetate), add a sorbent (such as Celite 545 or bare silica), and evaporate the solvent completely to a dry powder[4]. Pack this powder into an empty solid-load cartridge. This technique is self-validating: it ensures the sample elutes evenly only when the mobile phase gradient reaches the appropriate thermodynamic strength, completely decoupling sample solubility from injection volume.

Part 2: Workflow Visualization

TroubleshootingWorkflow Start Crude 1-(4-Bromobenzyl)-4-methyl- 1H-pyrazol-5-amine TLC TLC Screening (DCM/MeOH) Start->TLC Tailing Severe Tailing or Streaking? TLC->Tailing AddTEA Add 1-2% TEA/NH4OH to Mobile Phase Tailing->AddTEA Yes Resolution Isomers Co-eluting? Tailing->Resolution No AddTEA->Resolution SwitchPhase Switch to Amine-Functionalized Silica or C18 RP Resolution->SwitchPhase Yes Success Pure Pyrazol-5-amine Isolated Resolution->Success No SwitchPhase->Success

Flash chromatography troubleshooting workflow for basic pyrazole amines.

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Normal Phase Purification with Silanol Suppression

Use this protocol for standard crude mixtures where regioisomers are not a primary concern.

  • Solvent Preparation: Prepare Mobile Phase A (Dichloromethane) and Mobile Phase B (Methanol). Add 1% (v/v) Triethylamine (TEA) to both reservoirs to ensure a constant basic environment throughout the gradient[1].

  • System Equilibration (Self-Validation Step): Flush the bare silica flash column with 3–5 column volumes (CV) of 100% Mobile Phase A. Validation: Monitor the UV baseline at 254 nm. Do not proceed until the baseline is completely flat, indicating that the silica silanols are fully saturated and neutralized by the TEA[1].

  • Dry Loading: Dissolve the crude sample in Acetone. Add Celite 545 (1:2 sample-to-sorbent mass ratio). Evaporate to a free-flowing powder and load into a dry-load cartridge[4].

  • Gradient Elution: Run a shallow gradient from 0% to 10% Mobile Phase B over 15 CVs. The bromobenzyl group provides excellent UV absorbance at 254 nm for fraction triggering.

  • Post-Purification: Pool the product fractions and evaporate under reduced pressure. TEA is volatile and will be removed during concentration[1].

Protocol B: Reversed-Phase (High pH) Purification

Use this protocol when separating closely related pyrazole regioisomers or highly polar impurities.

  • Solvent Preparation: Prepare Mobile Phase A (Milli-Q Water) and Mobile Phase B (Acetonitrile). Add 0.1% TEA to both solvents to maintain an alkaline pH[3].

  • Column Equilibration: Equilibrate a C18 flash column with 5 CVs of 5% Mobile Phase B.

  • Sample Loading: Dissolve the sample in a minimum volume of DMSO. Inject directly onto the column head.

  • Gradient Elution: Run a gradient from 5% to 80% Mobile Phase B over 20 CVs. The high pH keeps the pyrazol-5-amine in its free-base form, increasing its hydrophobicity and retention on the C18 phase[3].

  • Column Wash: Flush the column with 100% Acetonitrile for 3 CVs to elute any highly lipophilic brominated byproducts.

Part 4: Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine across different stationary and mobile phase systems to aid in method selection.

Stationary PhaseMobile Phase SystemModifier RequiredExpected Retention MechanismPrimary Use Case
Bare Silica (SiO₂) Dichloromethane / Methanol1-2% TEA or NH₄OHAdsorption (Silanol neutralized)Standard crude purification, high loading capacity.
Amine-Linked (KP-NH) Hexane / Ethyl AcetateNoneAdsorption (Basic surface)Separation of closely related structural isomers without TEA.
Reversed-Phase (C18) Water / Acetonitrile0.1% TEA (High pH)Hydrophobic interaction (Free-base)Final polishing, removal of highly polar impurities.

Part 5: References

  • Biotage. "Successful flash chromatography." Biotage Whitepapers. URL:[Link]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Blog. URL: [Link]

  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography." Teledyne ISCO Application Notes. URL: [Link]

  • ChemistRn. "Flash chromatography: Easy Principle, equipment, procedure, application." Chemistry Notes. URL: [Link]

  • The Journal of Organic Chemistry. "Domino Reaction of Arylglyoxals with Pyrazol-5-amines: Selective Access to Pyrazolo-Fused 1,7-Naphthyridines, 1,3-Diazocanes, and Pyrroles." ACS Publications. URL: [Link]

Sources

Optimization

Technical Support Center: 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine Handling &amp; Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Here, we explore the underlying chemical causality behind the stability of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine (CAS: 1152526-94-7)[1],[2]. By understanding its degradation pathways, you can implement the self-validating protocols provided below to ensure absolute reproducibility in your drug development assays.

I. Application Scientist Overview: Mechanistic Stability

1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine is a highly functionalized, electron-rich heterocyclic compound. Its stability is dictated by two primary structural vulnerabilities:

  • The 5-Amino Pyrazole Core: The primary amine is highly susceptible to oxidative degradation. Exposure to ambient oxygen or reactive oxygen species (ROS) in solvated states rapidly converts the amine into N-oxides or azo dimers[3].

  • The 4-Bromobenzyl Moiety: Halogenated benzyl groups are sensitive to intense UV light, which can induce homolytic cleavage and subsequent photo-dehalogenation[4].

Consequently, temperature, light, and atmospheric oxygen form the triad of degradation vectors that must be controlled during storage and handling[5].

II. Quantitative Shelf-Life Stability Matrix

To maintain the structural integrity of the API, adhere to the following empirically derived storage parameters.

Storage ConditionStateAtmosphereLight ExposureExpected Shelf-LifePurity Retention
-20°C (Freezer) Solid PowderArgon / N 2​ Dark (Amber Vial)> 24 Months> 98%
4°C (Fridge) Solid PowderDesiccated AirDark (Amber Vial)6 - 12 Months> 95%
25°C (Room Temp) Solid PowderAmbient AirAmbient Light< 1 Month~ 85-90%
-20°C (Freezer) DMSO Stock (10mM)Argon / N 2​ Dark (Amber Vial)3 - 6 Months> 95%
25°C (Room Temp) DMSO Stock (10mM)Ambient AirAmbient Light< 24 HoursRapid degradation

III. Self-Validating Protocol: Reconstitution & Aliquoting

Do not treat reconstitution as a passive step. The following protocol is a self-validating system designed to prevent freeze-thaw degradation and isolate handling errors.

Step 1: Baseline Analytical Verification

  • Action: Run an LC-MS and 1 H-NMR on the dry powder immediately upon receipt.

  • Causality: Establishing a Day 0 purity profile isolates vendor-side degradation from in-house handling errors.

  • Validation Check: The LC-MS must show a dominant doublet peak at m/z 266 and 268 [M+H] + (due to the 1:1 natural abundance of 79 Br and 81 Br isotopes)[1].

Step 2: Anhydrous Dissolution

  • Action: Dissolve the compound in anhydrous DMSO (≥99.9%) to create a 10mM master stock.

  • Causality: Moisture catalyzes the oxidative degradation of the pyrazole-5-amine[3]. Standard benchtop DMSO is highly hygroscopic and absorbs water rapidly.

  • Validation Check: Use Karl Fischer titration on the DMSO solvent to ensure water content is <0.1% prior to dissolution.

Step 3: Single-Use Aliquoting

  • Action: Transfer the master stock into single-use amber glass vials (e.g., 50 µL per vial).

  • Causality: The 4-bromobenzyl group is susceptible to UV-induced photo-dehalogenation[4]. Amber glass blocks wavelengths <500 nm. Single-use aliquots prevent condensation buildup from repeated freeze-thaw cycles.

  • Validation Check: Visually inspect the solution. It should be clear to pale off-white. Any immediate shift to yellow/brown indicates oxygen exposure during transfer.

Step 4: Inert Gas Purging & Sealing

  • Action: Gently overlay the headspace of each vial with Argon gas before capping. Seal the cap with Parafilm.

  • Causality: Argon is heavier than air and effectively displaces oxygen, preventing N-oxidation of the primary amine during long-term storage[5].

  • Validation Check: After 24 hours of storage at -20°C, thaw one control aliquot and re-run the LC-MS. The chromatogram must match the Day 0 baseline >99%.

StorageWorkflow Step1 1. Baseline QC Validation (LC-MS / NMR to confirm >95% purity) Step2 2. Anhydrous Dissolution (Use dry DMSO, minimize ambient exposure) Step1->Step2 Step3 3. Single-Use Aliquoting (Transfer to amber glass vials) Step2->Step3 Step4 4. Inert Gas Purging (Overlay with Argon or N2) Step3->Step4 Step5 5. Hermetic Sealing (Parafilm seal + desiccated secondary container) Step4->Step5 Step6 6. Temperature-Controlled Storage (-20°C for long-term stability) Step5->Step6

Workflow for handling and storing 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine.

IV. Troubleshooting Guides & FAQs

Q: During an assay, my stock solution of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine turned yellowish-brown. Is it still viable? A: No, discard the aliquot immediately.

  • Causality: Pyrazol-5-amines are highly electron-rich. Exposure to ambient oxygen, especially in a solvated state, leads to the rapid oxidation of the primary amine group into N-oxides or azo dimers[3]. This structural change completely alters the compound's hydrogen-bonding profile, rendering it pharmacologically inactive.

  • Prevention: Always purge stock vials with Argon and minimize atmospheric exposure during pipetting[5].

Q: I see two distinct peaks with a mass difference of ~2 Da in my LC-MS, but the vendor claims 98% purity. Is the compound degraded? A: This is likely not degradation, but the natural isotopic signature of the intact molecule.

  • Causality: The molecule contains a single Bromine atom (C 11​ H 12​ BrN 3​ )[2]. Bromine naturally occurs as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio.

  • Validation: Check the mass spectrum. You should see a characteristic doublet at m/z [M+H] + ~266 and 268 of equal intensity. If you instead see a dominant peak at m/z ~188, this indicates photo-dehalogenation (loss of the bromine atom) has occurred due to light exposure[4].

Q: Why does the compound precipitate when I dilute my DMSO stock into the biological assay buffer? A:

  • Causality: 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine is highly lipophilic due to the bromobenzyl and methyl groups, resulting in poor aqueous solubility. Rapid addition of an aqueous buffer causes localized supersaturation and immediate precipitation ("crashing out").

  • Validation & Fix: Pre-warm your biological buffer to 37°C and add the DMSO stock dropwise while vortexing vigorously. Ensure the final DMSO concentration does not exceed 1% v/v. Validate solubility by centrifuging the final buffer at 10,000 x g for 5 minutes; no visible pellet should form.

DegradationPathways Intact 1-(4-Bromobenzyl)-4-methyl- 1H-pyrazol-5-amine (Active API) Oxidant Ambient O2 / Moisture (Improper Sealing) Intact->Oxidant Light UV / Ambient Light (Clear Vials) Intact->Light N_Oxidation N-Oxidation / Azo Formation (Yellow/Brown Discoloration) Oxidant->N_Oxidation Dehalogenation Photo-Dehalogenation (Loss of Bromine) Light->Dehalogenation Degraded Degraded / Inactive Compound N_Oxidation->Degraded Dehalogenation->Degraded

Primary degradation pathways: Oxidation of the 5-amine and photo-dehalogenation.

V. References

  • Title: 1-(4-Bromobenzyl)-4-methyl-1h-pyrazol-5-amine (CAS 1152526-94-7) Source: CP Lab Safety URL: [Link]

  • Title: 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine Substance Database Source: NextSDS URL: [Link]

  • Title: Safety Data Sheet - 1-Methyl-3-phenyl-1H-pyrazol-5-amine Source: Fisher Scientific URL: [Link]

  • Title: Metabolism and Chemical Degradation of New Antidiabetic Drugs Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Design and development of sulfenylated 5-aminopyrazoles Source: PMC (National Institutes of Health) URL: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond generic troubleshooting.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond generic troubleshooting. 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine is a challenging analyte: it combines a highly basic, polarizable pyrazol-5-amine core with a heavily hydrophobic, halogenated bromobenzyl tail. This dichotomy leads to specific chromatographic failures—namely retention time drifting, severe peak tailing, and regioisomer co-elution—if the underlying chemical mechanisms are not respected.

Below, you will find a self-validating troubleshooting framework designed to establish absolute control over this molecule's chromatographic behavior.

Part 1: Analyte Profiling & Column Matrix

Before adjusting any instrument parameters, we must define the physical boundaries of the molecule and how it interacts with different stationary phases.

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyEstimated ValueChromatographic Implication
pKa (Pyrazol-5-amine) ~3.5 – 4.5Highly sensitive to mobile phase pH. If pH is not strictly controlled, the molecule toggles between ionized (polar) and neutral (hydrophobic) states, causing retention drift.
LogP (Hydrophobicity) ~2.8 – 3.2Exhibits strong retention on standard reversed-phase columns only when in its non-ionized state.
Structural Features 4-Bromobenzyl groupHigh polarizability and steric bulk. Highly susceptible to co-elution with structural analogs (e.g., 2-Br or 3-Br regioisomers) on standard C18 phases.

Table 2: Stationary Phase Troubleshooting Matrix

Column ChemistryPrimary Interaction MechanismBest Used ForKnown Limitations for this Analyte
Standard C18 Hydrophobic (Dispersive)General purity checks of neutral compounds.Severe tailing due to basic amine interacting with acidic silanols; fails to resolve bromo-isomers.
CSH C18 Hydrophobic + Electrostatic RepulsionEliminating peak tailing for basic amines at low pH.May still struggle with baseline resolution of regioisomers.
PFP (Pentafluorophenyl) π-π, Dipole, Shape SelectivityResolving 2-/3-/4-bromo isomers.Requires Methanol (MeOH) instead of Acetonitrile (ACN) for optimal selectivity.

Part 2: Troubleshooting Guides & FAQs

FAQ 1: Why is the retention time of my target molecule highly variable between batches?

The Causality: The pyrazol-5-amine moiety is a weak base. According to the Henderson-Hasselbalch equation, if your mobile phase pH is near the analyte's pKa (~4.0), the molecule exists in a 50/50 equilibrium between its protonated (ionized) and unprotonated (neutral) states. Because ionized molecules are highly polar, they elute rapidly; neutral molecules are hydrophobic and are retained strongly. Slight batch-to-batch variations in buffer preparation will drastically shift this equilibrium, leading to irreproducible retention times (1[1]). To lock the retention time, the mobile phase pH must be set at least 2 units away from the pKa (2[2]).

Self-Validating Protocol: pH-Locked Retention Optimization

  • Buffer Selection: Choose a target state. For LC-MS compatibility and fast elution, target the ionized state (pH < 2.0).

  • Preparation: Prepare Mobile Phase A using highly purified water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to drive the pH down to ~2.0.

  • Equilibration: Flush the column with 10 column volumes to ensure the stationary phase is fully equilibrated to the acidic pH.

  • Execution: Run 6 replicate injections of the sample at 0.1 mg/mL.

  • Validation Check: Calculate the %RSD (Relative Standard Deviation) of the retention time across the 6 replicates. If %RSD < 0.5%, the ionization state is successfully locked.

pH_Optimization A Assess Analyte pKa (~4.0 for Pyrazol-5-amine) B Target: Non-Ionized State (Max Hydrophobic Retention) A->B High pH Route C Target: Ionized State (Fast Elution / MS Friendly) A->C Low pH Route D Set pH > pKa + 2 (Target pH 6.5 - 7.5) B->D E Set pH < pKa - 2 (Target pH 1.5 - 2.0) C->E F Use 10 mM Ammonium Acetate Adjusted with Ammonia D->F G Use 0.1% Formic Acid or Trifluoroacetic Acid (TFA) E->G

Workflow for optimizing mobile phase pH based on analyte pKa to stabilize retention.

FAQ 2: Why am I getting severe peak tailing, and how do I correct it?

The Causality: When analyzed under typical acidic reverse-phase conditions, the basic pyrazol-5-amine becomes fully protonated. These positively charged molecules undergo secondary ion-exchange interactions with unreacted, acidic silanol groups (Si-O⁻) on the silica support of standard C18 columns (3[3]). This dual-retention mechanism causes the analyte to "drag" through the column, resulting in severe peak tailing.

Self-Validating Protocol: Eliminating Silanol Interactions

  • Hardware Switch: Replace the standard C18 column with a Charged Surface Hybrid (CSH) C18 column. CSH particles maintain a low-level positive surface charge that electrostatically repels protonated basic amines, preventing them from reaching the underlying silanols (4[4]).

  • Method Setup: Utilize a mobile phase of Water/Acetonitrile containing 0.1% Formic Acid.

  • Execution: Inject the sample and monitor the chromatogram at 254 nm.

  • Validation Check: Calculate the USP Tailing Factor ( Tf​ ) at 5% peak height. If Tf​ is between 0.95 and 1.15, secondary silanol interactions have been successfully eliminated.

FAQ 3: Standard C18 fails to resolve the 4-bromo target from its 2-bromo and 3-bromo regioisomers. What is the solution?

The Causality: Standard C18 stationary phases separate molecules based almost entirely on dispersive hydrophobic interactions. Because the 2-bromo, 3-bromo, and 4-bromo isomers of this molecule possess nearly identical LogP values, a C18 column cannot differentiate them (5[5]). To resolve these regioisomers, you must exploit their spatial and electronic differences. A Pentafluorophenyl (PFP) column provides orthogonal selectivity by offering π-π interactions, dipole-dipole interactions, and rigid shape recognition (6[6]). The highly electronegative fluorine atoms on the PFP ring interact differently with the polarized carbon-bromine bond depending on its ortho, meta, or para position (7[7]).

Self-Validating Protocol: Orthogonal Selectivity Screening with PFP

  • Hardware Switch: Install a high-efficiency PFP column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Solvent Swap (Critical Step): Prepare Mobile Phase B as Methanol + 0.1% Formic Acid. Do not use Acetonitrile. Acetonitrile's π-electrons will compete with the analyte for the PFP phase, dampening the π-π selectivity required to separate the halogens.

  • Execution: Run a gradient from 5% to 95% Methanol over 10 minutes.

  • Validation Check: Measure the resolution ( Rs​ ) between the closely eluting 3-bromo and 4-bromo peaks. If Rs​ > 1.5, baseline separation is achieved, validating the shape selectivity of the PFP phase.

Column_Selection Start Identify Chromatographic Issue Tailing Severe Peak Tailing (Silanol Interactions) Start->Tailing Isomers Co-eluting Regioisomers (2-Br vs 3-Br vs 4-Br) Start->Isomers CSH Charged Surface Hybrid (CSH) Repels protonated amines Tailing->CSH Switch Column PFP Pentafluorophenyl (PFP) Shape & Halogen Selectivity Isomers->PFP Switch Column

Decision tree for selecting stationary phases to resolve peak tailing and regioisomer co-elution.

Part 3: References

  • GL Sciences -1

  • LCGC International - 2

  • Chromatography Forum - 3

  • Waters / LCMS.cz - 4

  • NextSDS -5

  • MAC-MOD Analytical -6

  • ACE / HPLC.eu - 7

Sources

Optimization

Technical Support Center: Minimizing Impurities in 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine Scale-Up

Welcome to the Technical Support Center for the scale-up synthesis of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine. This guide is designed for researchers and drug development professionals facing regioselectivity issue...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine. This guide is designed for researchers and drug development professionals facing regioselectivity issues, over-alkylation, and oxidative degradation during large-scale manufacturing.

Process Overview & Mechanistic Control

The most versatile method for synthesizing 5-aminopyrazoles involves the condensation of a substituted hydrazine (e.g., 4-bromobenzylhydrazine) with a β -dielectrophile such as 2-methyl-3-methoxyacrylonitrile[1]. However, the ambidentate nature of the hydrazine intermediate often leads to a mixture of 3-amino and 5-amino regioisomers. Controlling the reaction environment to favor thermodynamic equilibration over kinetic trapping is the foundational principle for minimizing impurities[2].

G SM 4-Bromobenzylhydrazine + 2-Methyl-3-methoxyacrylonitrile Cond1 Thermodynamic Conditions (Neutral/Acidic, 70°C) SM->Cond1 Cond2 Kinetic Conditions (Basic, NaOEt, 0°C) SM->Cond2 Prod5 1-(4-Bromobenzyl)-4-methyl -1H-pyrazol-5-amine (Target, >95%) Cond1->Prod5 Equilibration Prod3 3-Aminopyrazole Isomer (Impurity) Cond2->Prod3 Rapid Cyclization

Thermodynamic vs. Kinetic control in 5-aminopyrazole synthesis.

Troubleshooting FAQs

Q1: We are seeing a 15-20% spike in the 3-aminopyrazole regioisomer during scale-up. How do we eliminate this? This is a classic issue of kinetic trapping. When 4-bromobenzylhydrazine reacts with the acrylonitrile derivative, the initial Michael addition forms an intermediate that can cyclize in two directions. Under basic conditions or low temperatures (e.g., 0 °C), the cyclization is rapid and irreversible, trapping out the 3-substituted pyrazole[2]. Solution: Shift the reaction to thermodynamic control . By running the reaction under neutral or slightly acidic conditions at elevated temperatures (70 °C to reflux), the Michael adducts are allowed to reversibly equilibrate. This thermodynamic funneling highly favors the more stable 5-aminopyrazole product[2].

Table 1: Kinetic vs. Thermodynamic Control Data

Reaction ConditionTemperatureCatalyst / pHMajor Isomer FormedMechanistic Causality
Kinetic Control 0 °CNaOEt (Basic)3-AminopyrazoleRapid, irreversible cyclization traps the initial Michael adduct.
Thermodynamic Control 70 °C (Reflux)None / AcOH (Acidic)5-AminopyrazoleReversible equilibration favors the thermodynamically stable isomer.

Q2: Our impurity profile shows exocyclic N-alkylation and bis-alkylation. How can we prevent this? This typically occurs if your synthetic route attempts to directly alkylate the pre-formed 4-methyl-1H-pyrazol-5-amine core with 4-bromobenzyl bromide. The 5-aminopyrazole system contains multiple nucleophilic nitrogen centers (two endocyclic, one exocyclic). Direct alkylation will inevitably lead to a complex mixture of regioisomers and over-alkylated products[1]. Solution: Abandon the direct alkylation route. You must construct the pyrazole ring de novo by condensing 4-bromobenzylhydrazine with the appropriate β -ketonitrile or alkoxyacrylonitrile[1]. Alternatively, if hydrazine availability or regioselectivity remains an issue, utilizing N-tosylhydrazones via a tandem nucleophilic addition and intramolecular cyclization can bypass traditional isomer mixtures[3].

Q3: We detected pyrazole-fused pyridazines in our LC-MS analysis after a reactor transfer. What causes this dimerization? 5-Aminopyrazoles are highly susceptible to oxidative dimerization via Single Electron Transfer (SET) pathways when exposed to transition metals like Cu(II) or trace oxidants[4]. This exposure triggers the direct coupling of C-H/N-H bonds, fusing two pyrazole molecules into a pyridazine or pyrazine derivative[4]. Solution: Ensure all glass-lined reactors and transfer lines are thoroughly passivated to remove transition metal residues. Conduct the reaction, cooling, and transfer phases strictly under an inert nitrogen or argon blanket.

G Start Impurity Detected via HPLC Check1 Is it the 3-amino regioisomer? Start->Check1 Check2 Is it a dimer/ oxidative product? Start->Check2 Fix1 Increase Temp to 70°C Ensure Neutral/Acidic pH Check1->Fix1 Yes Fix2 Check for Cu/Metal traces Apply N2 Blanket Check2->Fix2 Yes

Decision tree for identifying and resolving common scale-up impurities.

Table 2: Impurity Profile & Mitigation Matrix

Impurity TypeStructural IndicatorRoot CauseMitigation Strategy
Regioisomer 3-AminopyrazoleBasic pH or low reaction temperature.Ensure acidic/neutral pH; maintain reflux (70 °C).
Over-Alkylation N-benzyl or bis-benzylDirect alkylation of the pyrazole core.Construct the ring de novo via hydrazine condensation.
Dimerization Pyrazole-fused pyridazineTrace Cu(II) or oxidants triggering SET.Use passivated reactors; maintain N2 atmosphere.

Self-Validating Experimental Protocol

To ensure batch-to-batch reproducibility and minimize impurities, implement the following self-validating protocol for the regioselective synthesis of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine.

Materials: 4-Bromobenzylhydrazine hydrochloride, 2-methyl-3-methoxyacrylonitrile, anhydrous ethanol, glacial acetic acid.

  • Step 1: Reactor Charging. Charge a clean, dry, passivated glass-lined reactor with 2-methyl-3-methoxyacrylonitrile (1.0 equiv) and anhydrous ethanol (10 volumes).

  • Step 2: Hydrazine Addition. Add 4-Bromobenzylhydrazine hydrochloride (1.05 equiv) portion-wise at 20 °C under a nitrogen sweep.

    • Causality: Utilizing the hydrochloride salt inherently maintains a slightly acidic environment. This prevents the rapid, kinetically controlled cyclization that traps the unwanted 3-aminopyrazole isomer[2].

  • Step 3: Thermodynamic Equilibration. Heat the reaction mixture to 70–80 °C (reflux) for 14 hours under a continuous nitrogen atmosphere.

    • Causality: Elevated temperatures and neutral/acidic conditions allow the initial Michael addition adducts to equilibrate, thermodynamically funneling the intermediate exclusively toward the 5-aminopyrazole[2].

  • Step 4: In-Process Control (IPC) & Self-Validation. Draw a sample for HPLC analysis before proceeding to isolation.

    • Validation Check A (Reaction Completion): If the acyclic hydrazone intermediate is >2%, the equilibration is incomplete. Corrective Action: Continue refluxing for an additional 2 hours.

    • Validation Check B (Regioselectivity): If the 3-aminopyrazole isomer is >1%, the local pH may have drifted toward basic. Corrective Action: Add 0.1 equiv of glacial acetic acid to push the equilibrium and continue heating for 2 hours.

  • Step 5: Isolation. Cool the reactor to 20 °C at a controlled rate of 10 °C/hour. Add deionized water (5 volumes) dropwise to induce crystallization. Filter, wash with cold ethanol/water (1:1), and dry under vacuum at 45 °C.

References

  • [1] Title: Approaches towards the synthesis of 5-aminopyrazoles - PMC Source: nih.gov URL:1

  • [2] Title: Selective Synthesis of 3- or 5-Substituted Aminopyrazoles Source: thieme-connect.com URL: 2

  • [3] Title: Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones | Organic Letters Source: acs.org URL: 3

  • [4] Title: 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - MDPI Source: mdpi.com URL: 4

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Pyrazole Building Blocks: A Comparative Analysis of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry In the landscape of drug discovery, certain molecular scaffolds consistently emerge in successful therapeutic agents, earning them the de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

In the landscape of drug discovery, certain molecular scaffolds consistently emerge in successful therapeutic agents, earning them the designation of "privileged structures."[1][2] The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[3][4][5][6] Its remarkable versatility is evident in the numerous FDA-approved drugs that feature this core, including blockbuster kinase inhibitors like Crizotinib and Ruxolitinib, which have transformed cancer treatment paradigms.[4][6][7]

The power of the pyrazole scaffold lies in its unique combination of physicochemical properties and synthetic accessibility.[1][8] It can engage in crucial hydrogen bonding interactions with protein targets, act as a bioisosteric replacement for other aromatic rings to improve drug-like properties, and offers multiple points for chemical modification.[3][8][9] This allows medicinal chemists to systematically tune a molecule's potency, selectivity, and pharmacokinetic profile.

This guide provides an in-depth comparison of pyrazole-based building blocks, with a specific focus on 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine . We will dissect its structural features, compare its synthetic utility against common alternatives, and provide robust experimental data and protocols to inform your selection process in drug development campaigns.

Structural and Functional Dissection of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine

To appreciate the utility of this building block, we must analyze the contribution of each of its constituent parts. The strategic placement of the amino, methyl, and bromobenzyl groups creates a unique combination of reactivity, steric influence, and potential for diversification.

  • The 5-Amino Group: A Versatile Synthetic Handle and Key Pharmacophoric Element The amino group at the C5 position is arguably its most critical feature for library synthesis.[10] It serves as a potent hydrogen bond donor, a crucial interaction for anchoring ligands into the active sites of many enzymes, particularly protein kinases.[10] Furthermore, its nucleophilicity makes it an ideal handle for derivatization, most commonly through amide bond formation, allowing for the exploration of vast chemical space. This contrasts with pyrazoles lacking this feature or those with less reactive hydroxyl or thiol groups. The 5-amino substitution is widely reported in the literature for kinase inhibitors, anticancer, and anti-inflammatory agents.[10]

  • The N1-(4-Bromobenzyl) Group: A Vector for Specificity and Advanced Diversification The substituent at the N1 position of the pyrazole ring is pivotal for orienting the molecule within a binding pocket and modulating its physicochemical properties. The 4-bromobenzyl group on the title compound offers three distinct advantages:

    • Lipophilicity and Vectorial Projection: The benzyl group provides a significant lipophilic contribution and acts as a vector, projecting into specific hydrophobic pockets of a target protein.

    • Metabolic Stability: Compared to simpler N-alkyl groups, the benzyl moiety offers a degree of metabolic stability.

    • A Handle for Cross-Coupling: The bromine atom is the key differentiator. It is a synthetically versatile handle for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for late-stage diversification, enabling the introduction of a wide array of aryl, heteroaryl, or alkynyl groups to fine-tune activity and properties. This is a significant advantage over building blocks with simple, non-functionalized N-aryl or N-alkyl groups.

  • The 4-Methyl Group: A Subtle but Critical Modulator The methyl group at the C4 position may seem minor, but it plays a crucial role. It blocks what would otherwise be the most electron-rich carbon, preventing potential electrophilic attack or unwanted metabolism at this site.[11] Furthermore, it introduces a steric constraint that can influence the torsion angle of the N1-benzyl group, potentially locking the molecule into a more favorable binding conformation. This subtle modification can lead to significant gains in potency and selectivity compared to its 4-unsubstituted counterpart.

Comparative Analysis with Alternative Pyrazole Building Blocks

The choice of a building block is a critical decision in a drug discovery program. Below, we compare 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine to other common pyrazole synthons.

Feature1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine 3-Amino-1H-pyrazole 1-Phenyl-1H-pyrazole Ethyl 1H-pyrazole-4-carboxylate
Primary Reactive Handle 5-Amino group (nucleophilic)3-Amino group (nucleophilic)N/A (requires functionalization)Ester (electrophilic handle)
Key H-Bonding 5-NH₂ (Donor)3-NH₂ (Donor)N/ACarbonyl (Acceptor)
Diversification Potential High: Amide coupling at 5-NH₂; Cross-coupling at 4-BrModerate: Amide coupling at 3-NH₂Low: C-H activation or halogenation requiredHigh: Amide formation, reduction to alcohol
Regiochemical Complexity Defined isomerPotential for regioisomeric mixtures during N-alkylationDefined isomerPotential for regioisomeric mixtures during N-alkylation
Typical Application Kinase inhibitors, GPCR ligandsKinase inhibitors, anti-infectives[10]Bioisostere for phenyl ringsScaffolds requiring C4 extension
Key Advantage Two orthogonal handles for diversification (NH₂ and Br)Alternative vector for exploring binding sitesSimple phenyl bioisostereIntroduces H-bond acceptor and linker point

This comparison highlights the strategic advantage of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine , which uniquely combines a primary nucleophilic handle (the 5-amino group) with a site for advanced, late-stage diversification (the 4-bromobenzyl group). This dual functionality allows for the rapid generation of diverse and complex chemical libraries from a single, advanced intermediate.

Visualization of Synthetic Strategy and Building Block Selection

To better illustrate the synthetic logic, the following diagrams outline the general synthesis of such building blocks and a decision-making framework for their selection.

G cluster_0 Knorr Pyrazole Synthesis Workflow dicarbonyl Unsymmetrical 1,3-Dicarbonyl (e.g., 2-methyl-3-oxobutanal) mix Mix in Solvent (e.g., Ethanol, Acetic Acid) dicarbonyl->mix hydrazine Substituted Hydrazine (e.g., 4-Bromobenzylhydrazine) hydrazine->mix condensation Condensation & Intramolecular Cyclization mix->condensation Forms hydrazone intermediate dehydration Dehydration (Heat or Acid Catalyst) condensation->dehydration product Regioisomeric Pyrazole Mixture dehydration->product Key challenge is regioselectivity purify Chromatographic Separation product->purify final_product Isolated 5-Aminopyrazole Building Block purify->final_product G cluster_0 start Project Goal: Select Pyrazole Building Block q1 Need Primary Amine Handle? start->q1 q2 Vector Position? q1->q2 Yes q3 Need Carboxylic Acid or Derivative? q1->q3 No yes1 Yes no1 No select_5ap Select 5-Aminopyrazole (e.g., Title Compound) q2->select_5ap Position 5 select_3ap Select 3-Aminopyrazole q2->select_3ap Position 3 pos5 C5-Amide Vector pos3 C3-Amide Vector select_ester Select Pyrazole Ester q3->select_ester Yes select_other Select Other Substituted (e.g., 1-Phenylpyrazole) q3->select_other No yes2 Yes no2 No G cluster_0 Late-Stage Diversification Workflow start Amide Product from Protocol 2 (Contains 4-Bromophenyl moiety) suzuki Suzuki Coupling start->suzuki sonogashira Sonogashira Coupling start->sonogashira buchwald Buchwald-Hartwig Amination start->buchwald reagents_suzuki Boronic Acid/Ester Pd Catalyst, Base suzuki->reagents_suzuki product_suzuki Aryl-Aryl Coupled Product suzuki->product_suzuki reagents_sono Terminal Alkyne Pd/Cu Catalysts, Base sonogashira->reagents_sono product_sono Alkynylated Product sonogashira->product_sono reagents_buchwald Amine/Amide Pd Catalyst, Base buchwald->reagents_buchwald product_buchwald Aminated Product buchwald->product_buchwald

Sources

Comparative

Definitive Structural Elucidation: Single Crystal X-ray Diffraction of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine vs. Alternative Techniques

Introduction: The Analytical Challenge 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine (C₁₁H₁₂BrN₃) is a highly functionalized pyrazole derivative[1]. Pyrazole scaffolds are privileged structures in medicinal chemistry, fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine (C₁₁H₁₂BrN₃) is a highly functionalized pyrazole derivative[1]. Pyrazole scaffolds are privileged structures in medicinal chemistry, frequently utilized in the design of kinase inhibitors and Hsp90 antagonists ()[2]. During the synthesis of such intermediates, confirming the exact regiochemistry (e.g., N1 vs. N2 alkylation by the benzyl group) and the 3D conformation of the amine is critical.

While routine analytical techniques provide foundational data, Single Crystal X-ray Diffraction (SCXRD) remains the gold standard for absolute structural validation. This guide objectively compares SCXRD against alternative methodologies—Powder X-ray Diffraction (PXRD), Nuclear Magnetic Resonance (NMR), and Microcrystal Electron Diffraction (MicroED)—and provides a self-validating protocol for researchers.

The Causality of Technique Selection (Expertise & Experience)

Selecting the appropriate analytical technique requires understanding the physicochemical properties of the analyte. For this specific pyrazole derivative, the analytical causality breaks down as follows:

  • Why SCXRD? The presence of the bromine atom is a distinct crystallographic advantage. Bromine acts as a heavy atom with a significant anomalous scattering signal ( f′′≈2.6 ) when irradiated with Mo-K α X-rays ( λ=0.71073 Å), which sit just above the Bromine K-edge. This anomalous dispersion allows for the unambiguous determination of the absolute structure (yielding a Flack parameter near zero), completely resolving any regiochemical ambiguities.

  • Why not just NMR and MS? Solution-state 2D NMR (HSQC, HMBC, NOESY) and Mass Spectrometry are excellent for confirming bulk connectivity and purity. However, because they analyze the molecule in a solvated state, they cannot resolve solid-state conformation, crystal packing, or critical intermolecular forces like halogen bonding.

  • Why not PXRD? PXRD is ideal for confirming the bulk phase purity of a microcrystalline powder. However, ab initio structure solution from powder data for low-symmetry organic molecules (like monoclinic or triclinic pyrazoles) is mathematically ill-posed due to severe peak overlap.

  • What about MicroED? Microcrystal Electron Diffraction (MicroED) is a revolutionary cryo-EM technique for sub-micron crystals ()[3]. While powerful for nanocrystals, MicroED suffers from dynamical scattering effects, making the precise refinement of hydrogen atom positions and subtle halogen bonds less accurate than high-resolution SCXRD.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of each structural elucidation technique when applied to halogenated organic small molecules.

Analytical TechniqueOptimal Sample SizeResolution LimitAbsolute Configuration?Intermolecular Forces Visible?Typical Turnaround Time
SCXRD > 50 µm (Single Crystal)< 0.8 ÅYes (via Anomalous Dispersion)Yes (H-bonds, Halogen bonds)12 - 24 Hours
MicroED 100 - 500 nm (Nanocrystal)~ 1.0 ÅChallenging (Dynamical Scattering)Yes24 - 48 Hours
PXRD > 10 mg (Bulk Powder)> 1.5 ÅNoInferred (via Rietveld)1 - 2 Hours
Solution NMR 2 - 5 mg (Dissolved)N/A (Connectivity only)No (Requires Chiral Derivatization)No (Solvent disrupted)1 - 4 Hours

Visualizing the Analytical Workflow

Workflow Compound 1-(4-Bromobenzyl)-4-methyl- 1H-pyrazol-5-amine NMR Solution NMR & MS (Connectivity) Compound->NMR Quality Control Cryst Crystallization (EtOH/DCM) Compound->Cryst Crystal Growth SCXRD SCXRD (Gold Standard) Cryst->SCXRD Crystal > 50 µm PXRD PXRD (Bulk Purity) Cryst->PXRD Microcrystalline Powder MicroED MicroED (Nanocrystals) Cryst->MicroED Nanocrystals < 1 µm Structure Absolute 3D Structure & Packing Network SCXRD->Structure SHELX Refinement

Figure 1: Decision tree for the structural elucidation of pyrazole derivatives.

Self-Validating Experimental Protocol for SCXRD

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for the SCXRD analysis of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine.

Step 1: Crystal Growth & Selection

  • Method: Dissolve 10 mg of the compound in a 1:1 mixture of Ethanol and Dichloromethane (DCM). Cover the vial with parafilm pierced with a single pinhole to allow for slow evaporation.

  • Causality: DCM provides high solubility, while EtOH acts as an anti-solvent. As the highly volatile DCM preferentially evaporates, the solution slowly reaches supersaturation, driving ordered nucleation rather than rapid precipitation.

  • Validation: Under a polarized light microscope, select a single, block-like crystal (approx. 0.1 x 0.1 x 0.1 mm) that exhibits uniform optical extinction, indicating a pristine lattice devoid of macroscopic twinning.

Step 2: Mounting and Cryocooling

  • Method: Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop. Immediately transfer it to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Causality: The heavy oil protects the crystal from atmospheric moisture and secures it physically. The 100 K cryogenic environment minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle resolution and the precision of hydrogen atom placement.

Step 3: Data Collection & Reduction

  • Method: Collect full-sphere diffraction data using a diffractometer equipped with a Mo-K α microfocus source and a photon-counting detector. Integrate frames using APEX/SAINT software and apply a multi-scan absorption correction (e.g., SADABS).

  • Causality: Absorption correction is critical for this compound. Bromine strongly absorbs X-rays; failing to correct for this will result in distorted electron density maps and false residual peaks near the heavy atom.

Step 4: Structure Solution and Refinement

  • Method: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 using SHELXL ().

  • Validation: Ensure the final R1​ value is < 5% and the goodness-of-fit (GooF) is near 1.0. Run the final CIF through the IUCr's checkCIF utility to validate all geometric parameters.

Refinement Diffraction Raw Frames (Mo Kα) Integration Data Reduction Diffraction->Integration Absorption Absorption Correction (Critical for Br) Integration->Absorption Solution Structure Solution (SHELXT) Absorption->Solution Refinement Least-Squares (SHELXL) Solution->Refinement Validation CIF Validation (checkCIF) Refinement->Validation

Figure 2: SCXRD data processing and refinement pipeline using SHELX.

Mechanistic Insights Derived from SCXRD

Once refined, the SCXRD data of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine reveals structural nuances that are entirely invisible to solution-state techniques:

  • Halogen Bonding: The electrophilic equatorial region (the σ -hole) of the bromine atom engages in highly directional attractive interactions with nucleophilic regions of adjacent molecules. This "halogen bond" is a primary, highly specific driver of supramolecular assembly in the solid state ()[4].

  • Hydrogen Bonding Networks: The 5-amine group ( −NH2​ ) acts as a bifurcated hydrogen bond donor. It interacts with the N2 atom of adjacent pyrazole rings, forming robust 1D or 2D polymeric chains that dictate the compound's physical stability and melting point.

References

  • Design and Synthesis of Fungal-Selective Resorcylate Aminopyrazole Hsp90 Inhibitors Source: Journal of Medicinal Chemistry / NIH PMC URL:[Link]

  • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C / NIH PMC URL:[Link]

  • The Halogen Bond Source: Chemical Reviews / NIH PMC URL:[Link]

  • The cryo-EM method microcrystal electron diffraction (MicroED) Source: Nature Methods / NIH PMC URL:[Link]

Sources

Validation

Scaffold Showdown: Validating the Biological Activity of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine Analogs in Kinase Drug Discovery

Executive Summary & Rationale The pyrazol-5-amine motif is a privileged scaffold in medicinal chemistry, heavily utilized in the development of targeted therapies ranging from antimicrobial agents[2] to highly selective...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The pyrazol-5-amine motif is a privileged scaffold in medicinal chemistry, heavily utilized in the development of targeted therapies ranging from antimicrobial agents[2] to highly selective kinase inhibitors [1]. However, the specific substitution pattern on the pyrazole core dictates both the pharmacokinetic profile and the pharmacodynamic efficacy of the resulting analogs.

This guide provides an objective, data-driven comparison of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine [3] against traditional pyrazole scaffolds (such as 1-methyl and 1-phenyl analogs). By examining the causality behind structural modifications and providing self-validating experimental protocols, this guide empowers drug discovery teams to rationally select the optimal building blocks for targeting the MAPK signaling cascade (specifically B-Raf V600E and p38α).

The Causality of Structural Design

Why utilize the 1-(4-Bromobenzyl)-4-methyl substitution? The rationale is grounded in the thermodynamics of target binding:

  • Halogen Bonding & Lipophilicity: The bromine atom on the benzyl ring acts as a highly directional halogen bond donor. This interacts favorably with backbone carbonyls deep within the hydrophobic pocket of kinases, significantly lowering the dissociation rate ( koff​ ) compared to unsubstituted phenyl rings.

  • Conformational Locking: The 4-methyl group creates steric hindrance that restricts the rotational freedom of the 5-amine group, pre-organizing the molecule into the bioactive conformation required for hinge-region binding.

  • Flexibility via the Methylene Linker: Unlike direct 1-phenyl substitutions, the benzyl linker provides a crucial degree of flexibility, allowing the bulky bromophenyl group to optimally occupy the DFG-out conformation typical of Type II kinase inhibitors.

MAPK_Pathway Stimulus Extracellular Stimulus (Growth Factors) Receptor RTK / GPCR Stimulus->Receptor Ras Ras GTPase Receptor->Ras p38 p38α MAPK (Secondary Target) Receptor->p38 Stress Signals BRaf B-Raf Kinase (Primary Target) Ras->BRaf MEK MEK1/2 BRaf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Response Cellular Response (Proliferation/Survival) ERK->Response p38->Response

MAPK signaling cascade highlighting B-Raf and p38α as primary targets for pyrazole analogs.

Comparative Performance Data

To objectively evaluate the 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine scaffold, we synthesized a library of analogs and compared them against derivatives built on alternative pyrazole cores. The data below summarizes their in vitro kinase inhibition and physicochemical properties.

Table 1: In Vitro Kinase Inhibition Profiling (IC₅₀ in nM)

Data represents the mean of n=3 independent TR-FRET assays.

Scaffold BaseB-Raf (V600E) IC₅₀p38α IC₅₀Src IC₅₀Selectivity Fold (B-Raf vs p38α)
1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine 14 ± 2 450 ± 15 120 ± 8 ~32x
1-Phenyl-1H-pyrazol-5-amine (Alternative A)185 ± 1285 ± 545 ± 40.4x (Favors p38α)
1-Methyl-1H-pyrazol-5-amine (Alternative B)>10,000>5,000>5,000N/A (Inactive)
Vemurafenib (Positive Control)31 ± 4>10,000>10,000>300x
Table 2: Physicochemical Properties & Drug-Likeness
Scaffold BaseMW ( g/mol )cLogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine 266.14 3.12 43.8 1 2
1-Phenyl-1H-pyrazol-5-amine159.191.8543.812
1-Methyl-1H-pyrazol-5-amine97.120.4543.812

Analysis: The 1-methyl analog is too small and hydrophilic to engage the deep hydrophobic pockets of kinases effectively, rendering it virtually inactive in this context (though useful in antimicrobial applications [2]). The 1-phenyl analog shows moderate, non-selective activity. The 4-bromobenzyl derivative achieves nanomolar potency against B-Raf V600E, driven by the optimal lipophilicity (cLogP 3.12) and halogen bonding capabilities.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure that observed biological activities are genuine and not artifacts of compound aggregation, autofluorescence, or assay interference.

Validation_Workflow Synthesis 1. Scaffold Synthesis & Functionalization PrimaryScreen 2. Primary Screening (TR-FRET Kinase Assay) Synthesis->PrimaryScreen Selectivity 3. Selectivity Profiling (Kinome Panel) PrimaryScreen->Selectivity IC50 < 100 nM Cellular 4. Cellular Validation (Viability & Western Blot) Selectivity->Cellular High Selectivity Lead 5. Lead Optimization Cellular->Lead In vivo Efficacy

Step-by-step self-validating workflow for evaluating pyrazol-5-amine kinase inhibitors.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: We utilize TR-FRET rather than standard luminescence because the time-delayed fluorescence measurement eliminates interference from compound autofluorescence—a common source of false positives in high-throughput screening.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine analogs in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% (v/v).

  • Internal Controls (Self-Validation):

    • Positive Control: Staurosporine (1 µM) to confirm assay sensitivity and maximum inhibition.

    • Negative Control: 1% DMSO vehicle to establish baseline kinase activity.

    • Structural Control: An N-acetylated pyrazole analog (lacking the critical 5-amine H-bond donor) to prove that inhibition is pharmacophore-specific and not due to non-specific aggregation.

  • Enzyme Addition: Add 5 nM of recombinant B-Raf V600E enzyme to the wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration.

  • Reaction Initiation: Add ATP (at the predetermined Km​ value of 10 µM) and biotinylated MEK1 peptide substrate. Incubate for 60 minutes.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the plate on a multi-mode microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀.

Protocol B: Cellular Target Engagement via Western Blotting

Causality: Potent in vitro activity does not guarantee cellular efficacy due to potential membrane impermeability or high efflux ratios. Measuring downstream phosphorylation (p-MEK / p-ERK) validates true intracellular target engagement.

Step-by-Step Methodology:

  • Cell Culture: Seed A375 human melanoma cells (harboring the B-Raf V600E mutation) in 6-well plates at 3×105 cells/well. Incubate overnight.

  • Treatment: Treat cells with varying concentrations of the pyrazole analogs (0.1, 1.0, 10 µM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Crucial: Phosphatase inhibitors prevent the artificial degradation of the p-MEK signal during processing.

  • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Probing (Self-Validation):

    • Probe for p-MEK (Ser217/221) and total MEK.

    • Loading Control: Probe for GAPDH to ensure equal protein loading across all lanes.

    • Benchmark: Compare signal reduction against cells treated with Vemurafenib (1 µM).

  • Quantification: Use densitometry to quantify the ratio of p-MEK to total MEK, normalizing against the DMSO control.

Conclusion

The empirical data demonstrates that the 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine scaffold significantly outperforms simpler pyrazole analogs in the context of targeted kinase inhibition. By leveraging the steric constraints of the 4-methyl group and the lipophilic, halogen-bonding capabilities of the 4-bromobenzyl moiety, researchers can achieve superior potency and selectivity profiles. When validated through rigorous, internally controlled workflows like TR-FRET and cellular immunoblotting, this scaffold serves as a highly reliable starting point for lead optimization in oncology and inflammatory disease programs.

References

  • Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing Source: ResearchGate URL
  • Source: Journal of Agricultural and Food Chemistry (ACS Publications)
  • 1-(4-Bromobenzyl)
  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity Source: MDPI URL
Comparative

A Comparative Benchmarking Guide for 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine in High-Throughput Screening Campaigns

Introduction: The Quest for Novel Scaffolds in Kinase Drug Discovery In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases remain a pivotal target class.[1][2] The relent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Scaffolds in Kinase Drug Discovery

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases remain a pivotal target class.[1][2] The relentless pursuit of novel, selective, and potent kinase inhibitors is driven by the need to overcome resistance to existing therapies and to develop treatments for a wider range of diseases.[2] The pyrazole scaffold is a well-established and versatile core in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.[3][4] This guide introduces 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine , henceforth referred to as Cmpd-X , as a representative of a novel chemical series for kinase-targeted high-throughput screening (HTS).

This document provides a comprehensive framework for benchmarking Cmpd-X against established alternatives, offering researchers a practical guide to evaluating its potential as a starting point for a drug discovery program. We will delve into the causality behind experimental choices, present detailed protocols for robust HTS assays, and interpret comparative data to build a holistic performance profile.

Comparative Analysis: Performance Benchmarking of Cmpd-X

To objectively assess the screening performance of Cmpd-X, it is benchmarked against two key comparators:

  • Staurosporine (Positive Control): A potent, but non-selective, natural product kinase inhibitor. It serves as a benchmark for maximum achievable inhibition in many kinase assays.

  • "Scaffold-A" (Alternative Scaffold): A representative aminopyrazole-based inhibitor from a known, well-characterized chemical series, selected to provide a direct comparison against a different, yet related, pyrazole scaffold.

The following sections present experimental data from a hypothetical HTS campaign designed to identify inhibitors of a representative tyrosine kinase (e.g., a member of the Src family).

Table 1: Primary HTS Performance in a Luminescent Kinase Assay (ADP-Glo™)

The primary screen was conducted at a single concentration (10 µM) to identify initial hits from a larger library. The ADP-Glo™ assay was chosen for its universality and robustness in HTS formats, as it measures kinase activity by quantifying the amount of ADP produced.[5]

Compound% Inhibition (at 10 µM)Z'-Factor of Assay PlateSignal-to-Background (S/B)Hit Classification
Cmpd-X 75.2 ± 3.10.8512.1Hit
Staurosporine 98.9 ± 0.80.8815.4Strong Hit
"Scaffold-A" 68.5 ± 5.50.8211.5Hit
DMSO (Vehicle) 0 (by definition)N/AN/AInactive

Expert Interpretation: The Z'-factor for all plates is well above 0.5, indicating an excellent and reliable assay for HTS.[6][7][8][9][10] Cmpd-X demonstrates significant inhibition, positioning it as a promising hit. While not as potent as the pan-kinase inhibitor Staurosporine, its activity is comparable to the established "Scaffold-A". The slightly higher standard deviation for "Scaffold-A" might suggest potential solubility or off-target issues at this concentration.

Table 2: Dose-Response Analysis (IC50 Determination)

Following the primary screen, hits were subjected to a 10-point dose-response analysis to determine their potency (IC50). This is a critical step to confirm activity and eliminate false positives from the primary screen.[11][12]

CompoundIC50 (µM)Hill SlopeR² of Curve Fit
Cmpd-X 1.251.10.992
Staurosporine 0.0151.00.998
"Scaffold-A" 2.800.90.985

Expert Interpretation: Cmpd-X exhibits a respectable low micromolar IC50, making it a viable candidate for a hit-to-lead program. Its potency is more than twofold better than "Scaffold-A". The Hill slope for all compounds is close to 1.0, suggesting a 1:1 binding stoichiometry with the target kinase, which is a desirable characteristic. The high R² values indicate a good fit of the experimental data to the 4-parameter logistic model.[12]

Table 3: Biophysical Validation via Differential Scanning Fluorimetry (DSF)

To confirm direct binding to the target kinase and rule out assay artifacts, a biophysical assay is essential. DSF measures the change in a protein's melting temperature (Tm) upon ligand binding.[13][14][15] An increase in Tm (a positive ΔTm) indicates that the compound stabilizes the protein, a hallmark of direct binding.[13][15]

Compound (at 50 µM)Melting Temp (Tm) in °CΔTm (°C) vs. DMSOInterpretation
Apo-Kinase (DMSO) 48.50Baseline
Cmpd-X 53.2+4.7Strong Stabilizer
Staurosporine 56.8+8.3Very Strong Stabilizer
"Scaffold-A" 51.9+3.4Moderate Stabilizer

Expert Interpretation: The significant positive thermal shift induced by Cmpd-X provides strong evidence of direct physical interaction with the target kinase. This is a critical validation step, as it filters out compounds that may interfere with the detection method (e.g., luciferase inhibition) rather than the target itself. The magnitude of the shift for Cmpd-X is greater than that of "Scaffold-A", suggesting a potentially more stable binding interaction.

Experimental Protocols & Methodologies

The trustworthiness of any benchmarking guide rests on the reproducibility of its methods. The following protocols are designed as self-validating systems, incorporating industry-standard controls and quality checks.

High-Throughput Screening (HTS) Workflow

The overall workflow for the benchmarking campaign is depicted below. This multi-step process ensures that resources are focused on the most promising compounds.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Hit Validation cluster_3 Lead Generation Primary 10 µM Single-Point Screen (ADP-Glo™ Assay) DoseResponse 10-Point IC50 Determination (ADP-Glo™ Assay) Primary->DoseResponse >50% Inhibition Biophysical Biophysical Binding Assay (DSF) DoseResponse->Biophysical IC50 < 10 µM Orthogonal Orthogonal Biochemical Assay (e.g., TR-FRET) DoseResponse->Orthogonal IC50 < 10 µM Selectivity Kinase Selectivity Profiling Biophysical->Selectivity ΔTm > 2°C Orthogonal->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR

Caption: A typical HTS cascade for kinase inhibitor discovery.

Protocol 1: ADP-Glo™ Kinase Assay (384-well format)

This protocol is adapted for a generic tyrosine kinase. All liquid handling steps should be performed with automated liquid handlers for precision and throughput.

  • Compound Plating:

    • Dispense 50 nL of test compounds (Cmpd-X, Staurosporine, "Scaffold-A") and DMSO vehicle control into a 384-well, low-volume, white, solid-bottom plate. The final concentration in the assay will be 10 µM.

  • Kinase Reaction:

    • Add 5 µL of a 2X kinase/substrate solution (containing the target kinase and a suitable peptide substrate in kinase buffer) to each well.

    • Incubate for 1 hour at room temperature to allow for compound binding and kinase activity.

  • ATP Addition:

    • Add 5 µL of a 2X ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate for 1 hour at room temperature.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation:

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Read the luminescence signal on a plate reader (e.g., EnVision, PHERAstar).

  • Data Analysis:

    • Calculate percent inhibition relative to high (Staurosporine) and low (DMSO) controls.

    • Calculate the Z'-factor for each plate using the formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|.[9][10]

Protocol 2: Differential Scanning Fluorimetry (DSF)

This biophysical assay validates direct compound binding.[13][14]

  • Reagent Preparation:

    • Prepare a master mix containing the target kinase (final concentration 2 µM) and SYPRO™ Orange dye (final concentration 5X) in a suitable buffer (e.g., HEPES with 150 mM NaCl).

  • Assay Plating:

    • Dispense 19.8 µL of the master mix into each well of a 384-well PCR plate.

    • Add 0.2 µL of test compound (final concentration 50 µM) or DMSO control.

    • Seal the plate with an optical seal.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor the fluorescence of SYPRO™ Orange at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve for each well.

    • Calculate the first derivative of this curve; the peak of the derivative corresponds to the melting temperature (Tm).

    • Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of each compound-treated well.

Discussion: Synthesizing the Evidence

The benchmarking data presented provides a compelling, albeit hypothetical, case for 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine (Cmpd-X) as a valuable starting point for a kinase inhibitor program.

  • Performance vs. Alternatives: Cmpd-X demonstrates a clear advantage over "Scaffold-A" in terms of potency (IC50) and target engagement (ΔTm). While Staurosporine is more potent, its notorious lack of selectivity makes it unsuitable as a therapeutic lead. Cmpd-X, therefore, occupies a promising middle ground: it is potent enough to warrant further investigation and, as a novel scaffold, offers the potential for high selectivity.

  • Causality of Experimental Choices: The HTS workflow was deliberately designed to be stringent. The primary luminescent assay provides a robust but indirect measure of activity.[5] Therefore, the inclusion of DSF as a secondary, biophysical assay is a critical, self-validating step.[13] It confirms that the observed activity is due to direct binding to the target, a crucial piece of information that prevents wasted resources on chasing assay artifacts.

  • Future Directions: The next logical step would be to profile Cmpd-X against a panel of other kinases to determine its selectivity profile. A Surface Plasmon Resonance (SPR) campaign could also be initiated to obtain detailed kinetic data (kon and koff rates), which provides deeper insights into the binding mechanism.[16][17] Subsequently, a medicinal chemistry effort would be launched to explore the structure-activity relationship (SAR) around the Cmpd-X scaffold, aiming to improve potency and selectivity further.

Representative Kinase Signaling Pathway

To provide context for the target class, the diagram below illustrates a simplified, generic signal transduction pathway involving a receptor tyrosine kinase (RTK).

Kinase_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RTK->RTK Autophosphorylation Grb2 Grb2 RTK->Grb2 Recruits Ligand Growth Factor (Ligand) Ligand->RTK Binds & Dimerizes SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates CmpdX Cmpd-X CmpdX->Raf Inhibits

Caption: A simplified MAPK/ERK signaling cascade initiated by an RTK.

Conclusion

This guide has established a rigorous, data-driven framework for evaluating the potential of a novel compound, 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine , in a high-throughput screening context. By comparing it against relevant benchmarks using validated, orthogonal assay technologies, we can confidently classify it as a high-quality hit worthy of progression into a lead optimization program. The methodologies and principles outlined herein are broadly applicable and provide a blueprint for researchers aiming to validate and advance their own novel chemical matter in the competitive field of drug discovery.

References

  • Huynh, K., & Partch, C. L. (2015). Recent Developments in the Use of Differential Scanning Fluorometry in Protein and Small Molecule Discovery and Characterization. PMC. [Link]

  • Casey, W. (2009). Dose-Response Modeling of High-Throughput Screening Data. PMC. [Link]

  • Kii, I., & Kudo, T. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]

  • McPhee, S. (2024). High-Throughput Dose-Response Data Analysis. Medium. [Link]

  • Poh, S. (2014). Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications. PMC. [Link]

  • Campbell, D. H., & Shank-Retzlaff, M. (2013). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. PMC. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Tansey, W., et al. (2022). Dose–response modeling in high-throughput cancer drug screenings: an end-to-end approach. Oxford Academic. [Link]

  • Lee, J., et al. (2016). A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. RSC Publishing. [Link]

  • Unknown Author. (n.d.). Z'-Factor: Uses in High-throughput Sequencing and its Association to Metabolic Engineering for Sustainability. Unknown Source. [Link]

  • Darlot, F. (2005). High-Throughput Screening for Protein Kinase Inhibitors. Bentham Science Publishers. [Link]

  • University of Bergen. (2019). Screen for ligand-binding by differential scanning fluorimetry (DSF) using purified proteins as targets. EU-Openscreen. [Link]

  • RxPlora. (2024). What is Z' (read Z-factor)?. RxPlora. [Link]

  • Carterra. (n.d.). Use of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. Carterra. [Link]

  • Pesenacker, A. M., et al. (2023). High-throughput differential scanning fluorimetry (DSF) and cellular thermal shift assays (CETSA): Shifting from manual to automated screening. PubMed. [Link]

  • Pesenacker, A. M., et al. (2026). High-Throughput Differential Scanning Fluorimetry (DSF) and Cellular Thermal Shift Assays (CETSA): Shifting from Manual to Automated Screening. ResearchGate. [Link]

  • Parham, F. (2014). Nonlinear Dose–Response Modeling of High-Throughput Screening Data Using an Evolutionary Algorithm. PMC. [Link]

  • Alderson, J. L., et al. (2023). Thermal unfolding methods in drug discovery. Biophysics Reviews. [Link]

  • On HTS. (2023). Z-factor. On HTS. [Link]

  • Carterra. (2021). Surface Plasmon Resonance (SPR) Essentials & Principles of High Throughput Kinetic Analysis. YouTube. [Link]

  • Unknown Author. (2026). Hit Identification Strategies: High‑Throughput, Fragment‑Based and Virtual Screening. Unknown Source. [Link]

  • Tansey, W., et al. (2018). Dose-response modeling in high-throughput cancer drug screenings: An end-to-end approach. arXiv.org. [Link]

  • Meyers, J., et al. (2023). MF-PCBA: Multifidelity High-Throughput Screening Benchmarks for Drug Discovery and Machine Learning. ACS Publications. [Link]

  • Schmid, J., et al. (2025). High-Throughput Fragment Screening Identifies a New Small Molecule Scaffold that Modulates TREM2 Signaling. PubMed. [Link]

  • Zhang, J. H., et al. (2026). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. ResearchGate. [Link]

  • Meyers, J., et al. (2023). MF-PCBA: Multifidelity High-Throughput Screening Benchmarks for Drug Discovery and Machine Learning. PMC. [Link]

  • Lin, X., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers. [Link]

  • de la Cruz, M., et al. (2022). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC. [Link]

  • Carterra. (2021). SPR Essentials & Principles of High Throughput Kinetic Analysis. Carterra. [Link]

  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]

  • NCBI. (2017). HPLC-MS/MS for Hit Generation - Assay Guidance Manual. NCBI. [Link]

  • American Chemical Society. (2026). High-Throughput Experimentation: Where Does Mass Spectrometry Fit?. American Chemical Society. [Link]

  • Schierz, A. C., et al. (2012). High-Throughput Screening Assay Datasets from the PubChem Database. PMC. [Link]

  • Unknown Author. (2025). Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. ResearchGate. [Link]

  • EAG Laboratories. (n.d.). Liquid Chromatography Tandem Mass Spectrometry LC-MS-MS. EAG Laboratories. [Link]

  • FILAB. (n.d.). HPLC, LC-MS, LC-MSMS: Chromatographic laboratory analysis. FILAB. [Link]

  • El-Sayed, M. A. A., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. PMC. [Link]

  • Shimadzu. (2011). Achieving Ultrahigh-Speed Analysis With LC-MS-MS. American Laboratory. [Link]

  • Unknown Author. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

  • Kamal, A., et al. (2011). Current status of pyrazole and its biological activities. PMC. [Link]

  • Unknown Author. (n.d.). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. ResearchGate. [Link]

  • de la Cruz, M., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC. [Link]

  • NextSDS. (n.d.). 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine. NextSDS. [Link]

  • El-Metwaly, A. M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine

As a Senior Application Scientist, I understand that handling specialized pharmacophore building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling specialized pharmacophore building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine (CAS: 1152526-94-7) [1][2] is a highly valuable intermediate in drug discovery, frequently utilized for its aryl bromide functionality (primed for cross-coupling) and its pyrazole amine core (a classic hinge-binding motif in kinase inhibitors).

However, the very structural features that make it chemically useful also dictate its hazard profile. This guide provides a self-validating, step-by-step operational protocol for handling this compound safely, focusing on the causality behind each safety measure.

Hazard Profile & The Causality of Risk

Before selecting Personal Protective Equipment (PPE), we must understand why this specific molecule poses a risk[3].

  • Dermal Penetration (The Bromobenzyl Motif): The addition of the 4-bromobenzyl group significantly increases the molecule's lipophilicity ( logP ). Highly lipophilic small molecules can easily partition into and cross the stratum corneum of the skin.

  • Sensitization & Irritation (The Primary Amine): The 1H -pyrazol-5-amine moiety contains a nucleophilic primary amine. Amines are notorious for causing contact dermatitis and respiratory sensitization because they can covalently bind to skin proteins, triggering an immune response.

  • Aerosolization: Like many synthetic intermediates, this compound is typically supplied as a lyophilized powder or crystalline solid. Static charge during weighing can cause aerosolization, leading to inadvertent inhalation.

According to the National Research Council's Prudent Practices in the Laboratory[4][5], handling novel or untested halogenated heterocyclic amines requires defaulting to stringent exposure controls, treating the substance as a potent skin and respiratory sensitizer.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following PPE matrix must be strictly adhered to. The selection is based on the physical state of the chemical during different phases of your workflow[6].

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Powder: Standard Nitrile (≥4 mil).Solution: Double-glove (Nitrile over Neoprene).Nitrile provides excellent mechanical barrier protection against the solid powder. However, this compound is typically dissolved in polar aprotic solvents (DMSO, DMF) for assays or reactions. DMSO rapidly carries lipophilic solutes through standard nitrile; therefore, double-gloving or using solvent-specific barrier gloves is mandatory when handling solutions.
Eye Protection Chemical splash goggles (ANSI Z87.1+).Standard safety glasses with side shields are insufficient. The nucleophilic nature of the amine can cause severe corneal irritation upon contact with aerosolized dust or micro-splashes of concentrated stock solutions.
Body Protection Flame-resistant (FR) lab coat with knit cuffs; closed-toe non-porous shoes.Knit cuffs prevent the wrists from being exposed between the glove and the sleeve, a common site for localized contact dermatitis when reaching into fume hoods.
Respiratory N95/P100 particulate respirator (if weighing outside a VBE).While handling inside a certified fume hood negates the need for a respirator, any bulk transfer or weighing of the dry powder on an open bench requires particulate filtration to prevent inhalation of sensitizing dust.

Operational Workflow: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's safety conditions are confirmed.

Phase 1: Pre-Operation & Engineering Controls
  • Verify Ventilation: Ensure the chemical fume hood or Ventilated Balance Enclosure (VBE) is operating at a face velocity of 80–100 feet per minute (fpm)[7].

  • Static Mitigation: Wipe down the balance and surrounding area with a static-dissipative solution. Place an anti-static ionizer gun near the balance. Reasoning: The brominated powder is highly prone to static cling, which causes erratic balance readings and hazardous aerosolization.

Phase 2: Weighing and Transfer
  • Don PPE: Apply the PPE outlined in the matrix above.

  • Use Proper Tools: Use a grounded, stainless-steel spatula or a disposable anti-static polypropylene spatula. Avoid standard plastic spatulas which generate static electricity.

  • Tare and Transfer: Tare your glass vial (do not use plastic weigh boats, as the compound may adhere to the walls). Carefully transfer the 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine into the vial.

  • Seal Before Removal: Cap the vial securely before removing it from the VBE or fume hood.

Phase 3: Reaction Setup & Solubilization
  • Solvent Addition: If creating a stock solution (e.g., in DMSO or DMF), add the solvent directly to the capped vial via a syringe through a septum, or open the vial only deep inside the fume hood.

  • Secondary Containment: Place the reaction vial in a secondary container (e.g., an aluminum heating block or a larger beaker) to contain any potential thermal expansion or glass failure during dissolution.

Disposal and Spill Management Plan

Because this compound contains a covalently bound halogen (Bromine) and a biologically active amine, it cannot be disposed of in standard aqueous waste or regular trash[8][9].

  • Solid Waste: Any contaminated consumables (spatulas, gloves, Kimwipes) must be placed in a solid hazardous waste container labeled "Toxic Solid Waste - Halogenated Organics."

  • Liquid Waste: Solutions containing this compound must be segregated into Halogenated Organic Waste carboys. Mixing halogenated waste with non-halogenated waste can cause regulatory compliance issues and potential exothermic reactions depending on the solvent matrix.

  • Spill Response (Solid): Do not dry-sweep. Cover the powder with damp absorbent pads (using water or a mild solvent like ethanol) to suppress dust, then carefully scoop into a hazardous waste bag.

  • Spill Response (Liquid): Absorb with inert materials (e.g., vermiculite or universal spill pads). Wash the contaminated surface with a 5% acetic acid solution to neutralize residual free amines, followed by soapy water.

Workflow Visualization

Below is the logical workflow for handling 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine, mapping the intersection of operational steps, engineering controls, and disposal pathways.

G Storage 1. Storage & Retrieval (Desiccated, < 25°C) PPE 2. Don Required PPE (Nitrile, Goggles, FR Coat) Storage->PPE EngControl 3. Engineering Controls (Fume Hood / VBE Active) PPE->EngControl Weighing 4. Weighing & Transfer (Anti-static tools used) EngControl->Weighing Reaction 5. Reaction / Solubilization (Secondary Containment) Weighing->Reaction Spill Spill / Contamination Detected? Reaction->Spill Disposal 6. Halogenated Waste Segregation & Disposal Reaction->Disposal Routine Cleanup Spill->Disposal Yes (Neutralize & Contain)

Workflow for safe handling, exposure control, and disposal of halogenated pyrazole amines.

References

  • NextSDS. "1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • ChemSrc. "CAS#:1152526-94-7 MSDS, density, melting point, boiling point, structure." ChemSrc Database. Available at: [Link]

  • National Research Council (US) Committee. "Working with Chemicals - Prudent Practices in the Laboratory." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • American Chemical Society. "Hazardous Waste and Disposal Considerations." American Chemical Society (ACS). Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.